molecular formula C13H10ClN3S B2381843 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine CAS No. 1026287-65-9

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Cat. No.: B2381843
CAS No.: 1026287-65-9
M. Wt: 275.75
InChI Key: CVAMKMNWQVMRDG-UHFFFAOYSA-N
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Description

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C13H10ClN3S and its molecular weight is 275.75. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAMKMNWQVMRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, a molecule of significant interest within the landscape of medicinal chemistry. The quinazoline scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety, another biologically significant heterocycle, suggests a strong potential for novel therapeutic applications. This document synthesizes predictive data with established principles of organic and medicinal chemistry to offer a robust profile of this compound for research and development purposes.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1026287-65-9) possesses a core quinazoline structure substituted at the 2-position with a chlorine atom and at the 4-position with a (thiophen-2-ylmethyl)amino group. This unique substitution pattern is anticipated to confer a specific set of physicochemical properties that are critical for its behavior in both chemical and biological systems.

Structural Representation:

Caption: 2D structure of this compound.

Predicted Physicochemical Data:
PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₀ClN₃S[3]
Molecular Weight291.76 g/mol [3]
Boiling Point411.5±27.0 °C[3]
Density1.439±0.06 g/cm³[3]
pKa2.21±0.20-
Storage Temperature2-8 °C, under inert gas[3]

Spectroscopic Profile (Predicted)

The structural elucidation of novel compounds relies heavily on spectroscopic techniques. Based on the known spectral characteristics of quinazoline and thiophene derivatives, the following is a predicted spectroscopic profile for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinazoline and thiophene rings, as well as the methylene bridge and the amine proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Quinazoline H-5~8.0-8.2d
Quinazoline H-6, H-7~7.4-7.8m
Quinazoline H-8~7.6-7.9d
Thiophene H-5'~7.2-7.4d
Thiophene H-3', H-4'~6.9-7.1m
Methylene (-CH₂-)~4.8-5.0d
Amine (-NH-)~9.0-9.5t (broad)

Rationale: The aromatic protons of the quinazoline ring are expected in the downfield region of 7.4-8.2 ppm. The thiophene protons will likely appear between 6.9 and 7.4 ppm. The methylene protons adjacent to the nitrogen and the thiophene ring are anticipated to be deshielded, appearing around 4.8-5.0 ppm. The amine proton signal is expected to be a broad triplet due to coupling with the methylene protons and will be significantly downfield due to the aromatic environment and potential hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Quinazoline C-2 | ~160-162 | | Quinazoline C-4 | ~158-160 | | Quinazoline C-4a, C-8a | ~148-152 | | Quinazoline C-5, C-6, C-7, C-8 | ~120-135 | | Thiophene C-2' | ~140-145 | | Thiophene C-3', C-4', C-5' | ~125-130 | | Methylene (-CH₂-) | ~45-50 |

Rationale: The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) are expected at the lower field end of the spectrum. The aromatic carbons of both the quinazoline and thiophene rings will resonate in the typical aromatic region. The aliphatic methylene carbon will appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3350-3310Medium
Aromatic C-H Stretch3100-3000Medium
C=N Stretch (quinazoline)1620-1580Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch1335-1250Strong
C-Cl Stretch800-600Strong
N-H Wag (amine)910-665Broad, Strong

Rationale: The presence of a secondary amine will give rise to a characteristic N-H stretch.[4] The aromatic rings will show C-H and C=C stretching vibrations. The C=N bonds within the quinazoline ring will have strong absorptions. The C-N and C-Cl stretches are also expected to be prominent.[4]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can aid in structural confirmation.

  • Expected Molecular Ion (M⁺): m/z 291 (corresponding to C₁₃H₁₀³⁵ClN₃S)

  • Isotopic Peak (M+2): A significant peak at m/z 293 with an intensity of approximately one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the thiophen-2-ylmethyl group (C₅H₅S•, m/z 97) to give a fragment at m/z 194.

    • Loss of a chlorine radical (Cl•, m/z 35) from the molecular ion.

    • Cleavage of the quinazoline ring system.

Proposed Synthesis and Experimental Protocols

A robust and efficient synthesis is paramount for the further investigation of this compound. Based on established methodologies for the synthesis of 2,4-disubstituted quinazolines, a two-step synthetic pathway is proposed.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Nucleophilic Substitution A Quinazoline-2,4-dione B 2,4-Dichloroquinazoline A->B POCl₃, heat D This compound B->D Base (e.g., DIPEA), Solvent (e.g., Isopropanol), heat C Thiophen-2-ylmethanamine C->D

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Dichloroquinazoline

  • Reagents and Equipment: Quinazoline-2,4-dione, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, round-bottom flask, reflux condenser, heating mantle, stirring apparatus.

  • Procedure: a. To a round-bottom flask, add quinazoline-2,4-dione and an excess of phosphorus oxychloride. b. Add a catalytic amount of N,N-dimethylaniline. c. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. e. The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and dried. f. The crude 2,4-dichloroquinazoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Reagents and Equipment: 2,4-Dichloroquinazoline, thiophen-2-ylmethanamine, diisopropylethylamine (DIPEA), isopropanol, round-bottom flask, reflux condenser, heating mantle, stirring apparatus.

  • Procedure: a. Dissolve 2,4-dichloroquinazoline in isopropanol in a round-bottom flask. b. Add one equivalent of thiophen-2-ylmethanamine to the solution. c. Add an excess (1.5-2 equivalents) of diisopropylethylamine (DIPEA) to act as a base. d. Heat the reaction mixture to reflux for 6-8 hours, monitoring its progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. g. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry. h. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological and Pharmacological Significance

The chemical structure of this compound suggests a high potential for biological activity, drawing from the well-documented pharmacological profiles of its constituent moieties.

The Quinazoline Core: A Privileged Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[4][6] Its planar structure and ability to interact with various biological targets have led to the development of drugs with a wide range of activities, including:

  • Anticancer Activity: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.

  • Anti-inflammatory Activity: Some quinazolines have shown significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

  • Antimicrobial Activity: The quinazoline nucleus is found in compounds with antibacterial and antifungal properties.[1]

The Thiophene Moiety: A Versatile Pharmacophore

Thiophene and its derivatives are also prevalent in pharmaceuticals and are known to contribute to a variety of biological activities. The inclusion of the thiophene ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile.

Structure-Activity Relationship (SAR) Considerations

The combination of the 2-chloro-4-aminoquinazoline scaffold with the thiophen-2-ylmethyl substituent presents several points for potential interaction with biological targets:

  • The chlorine atom at the 2-position can act as a key binding element and is a common feature in many bioactive quinazolines.

  • The amine at the 4-position serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins.

  • The thiophene ring provides a lipophilic region and potential for π-π stacking interactions.

Further derivatization of this core structure could lead to the development of potent and selective therapeutic agents.

Conclusion

This compound is a promising heterocyclic compound with a chemical architecture that suggests a high likelihood of significant biological activity. While experimental data for this specific molecule is currently limited, this in-depth guide provides a robust, predictive framework for its chemical properties, spectroscopic profile, and a reliable synthetic route. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling and accelerating further investigation into the therapeutic potential of this and related quinazoline derivatives.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.
  • This compound | 1026287-65-9. (2022). ChemicalBook.
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). NIH.
  • N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine. (n.d.). Smolecule.
  • IR: amines. (n.d.).
  • Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates. (2018).
  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • 2,1-Benzothiazine – (quinolin/thiophen)
  • Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. (n.d.). PubMed Central.
  • Evaluation of newly synthesized 2-(thiophen-2-yl)
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

Sources

Structure elucidation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the unequivocal structure elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry. Quinazoline derivatives are a well-established scaffold known for a wide spectrum of biological activities, making the precise confirmation of their molecular structure a critical step in drug discovery and development.[1][2] This document moves beyond a simple recitation of methods, offering a logical workflow grounded in spectroscopic and analytical principles. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the expected data to validate the structure of the title compound.

Introduction and Synthetic Context

The title compound, this compound, features a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring.[3] This core is substituted at the 2-position with a chlorine atom and at the 4-position with a (thiophen-2-ylmethyl)amine group. The chlorine at the C2 position is a key reactive handle for further chemical modification, while the amine substituent at C4 is crucial for modulating biological activity, often through hydrogen bonding interactions with therapeutic targets.[4]

A plausible and common synthetic route for this class of compounds involves the nucleophilic substitution of a 2,4-dichloroquinazoline precursor.[4][5] Understanding the synthesis is the first step in structure elucidation, as it provides a hypothetical structure to be confirmed.

Experimental Protocol: Synthesis
  • Objective: To synthesize this compound from 2,4-dichloroquinazoline.

  • Materials: 2,4-dichloroquinazoline, thiophen-2-ylmethanamine, Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere.

    • Add Diisopropylethylamine (DIPEA) (1.2 eq) to the solution to act as a non-nucleophilic base.

    • In a separate flask, dissolve thiophen-2-ylmethanamine (1.1 eq) in anhydrous THF.

    • Add the amine solution dropwise to the stirred 2,4-dichloroquinazoline solution at room temperature. The C4 chlorine is significantly more reactive to nucleophilic substitution than the C2 chlorine.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by purification using column chromatography to yield the target compound.

This synthetic hypothesis provides the structure that the following analytical techniques are designed to confirm.

Integrated Spectroscopic Analysis Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow presented here is designed to be self-validating, where the interpretation from one technique is corroborated by another.

G cluster_synthesis Synthesis & Purification cluster_conclusion Final Validation Hypothesis Hypothesized Structure C₁₃H₁₀ClN₃S MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Hypothesis->MS Provides Mass FTIR FT-IR Spectroscopy Identifies Functional Groups Hypothesis->FTIR Predicts Bonds NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Maps C-H Framework Hypothesis->NMR Predicts Signals Elucidation Elucidated Structure MS->Elucidation Confirms M.W. FTIR->Elucidation Confirms Groups NMR->Elucidation Confirms Connectivity XRAY X-ray Crystallography Definitive 3D Structure XRAY->Elucidation Absolute Confirmation

Caption: Workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Trustworthiness: Mass spectrometry is the first line of analysis post-synthesis. Its primary role is to determine the molecular weight of the analyte with high precision. High-resolution mass spectrometry (HRMS) further provides the exact mass, which can be used to deduce the elemental composition, offering a powerful check on the synthetic outcome. The isotopic pattern, particularly for chlorine-containing compounds, serves as an immediate and unmistakable signature.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Method:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode, as the basic nitrogen atoms in the quinazoline and amine moieties are readily protonated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Interpretation

For this compound (C₁₃H₁₀ClN₃S), the expected data provides multiple points of confirmation.

ParameterExpected Value/ObservationRationale
Molecular Formula C₁₃H₁₀ClN₃SDerived from reactants.
Monoisotopic Mass 289.0338Calculated for C₁₃H₁₀³⁵ClN₃S.
[M+H]⁺ Ion (HRMS) 290.0411The exact mass of the protonated molecule. This is the primary ion observed.
Isotopic Pattern Two peaks at ~m/z 290 and ~m/z 292 with a ratio of ~3:1.This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[4]

The observation of the correct [M+H]⁺ ion with high mass accuracy (<5 ppm error) and the distinct 3:1 isotopic pattern for the molecular ion cluster provides very strong evidence for the proposed elemental composition.[6][7]

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Trustworthiness: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] By measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds, we can confirm the presence of key structural motifs like N-H, C=N, C=C, and C-Cl bonds, which are all expected in the target structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument: FT-IR Spectrometer with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Method:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

    • The instrument software automatically generates the absorbance spectrum.

Data Interpretation

The FT-IR spectrum provides a characteristic fingerprint. For the target molecule, the following absorption bands are anticipated.

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
~3300-3400N-H StretchSecondary amine (N-H)
~3100-3000C-H StretchAromatic (Quinazoline, Thiophene)
~2950-2850C-H StretchAliphatic (CH₂ linker)
~1620-1600C=N StretchQuinazoline ring
~1580-1450C=C StretchAromatic rings
~1250C-N StretchAryl amine
~750-800C-Cl StretchAryl chloride

The presence of a distinct N-H stretching band confirms the successful amination at the C4 position. The combination of aromatic and aliphatic C-H stretches, along with the C=N and C=C vibrations, is consistent with the overall heterocyclic structure.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Trustworthiness: NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of experiments (¹H, ¹³C, and 2D NMR) is required for an unambiguous assignment of the entire structure.

Experimental Protocol: NMR Analysis
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons and their neighboring protons.

    • ¹³C NMR: Shows the number and type of carbon environments.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, identifying adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

Data Interpretation

The predicted NMR data for this compound is summarized below. The exact chemical shifts (δ) can vary based on solvent and concentration but the patterns and multiplicities are key identifiers.

Caption: Predicted NMR assignments for the title compound.

  • ¹H NMR: The spectrum will show four distinct aromatic protons for the quinazoline ring system and three for the thiophene ring, each with characteristic splitting patterns.[12] A key signal is the doublet for the methylene (CH₂) protons around 4.8 ppm, which will show coupling to the adjacent N-H proton. The N-H proton itself will appear as a broad triplet further downfield.[5]

  • ¹³C NMR: The spectrum will display all 13 unique carbon signals. The quaternary carbons C2 and C4 of the quinazoline ring will be significantly downfield due to their attachment to electronegative nitrogen and chlorine atoms.

  • COSY & HSQC: These 2D experiments are crucial for unambiguous assignment. COSY will confirm the coupling between adjacent protons on the quinazoline and thiophene rings. HSQC will definitively link each proton signal to its corresponding carbon signal (e.g., the methylene protons at ~4.8 ppm will show a correlation to the carbon signal at ~40 ppm).

X-ray Crystallography: The Unambiguous Proof

Expertise & Trustworthiness: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous proof of molecular structure and connectivity in the solid state.[13][14] It also reveals critical information about conformation, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Objective: To grow diffraction-quality single crystals and determine the 3D molecular structure.

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile).

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days is another effective method.

    • Select a well-formed, defect-free crystal under a microscope.

  • Data Collection and Structure Solution:

    • Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data, typically using Mo Kα radiation.

    • Process the data and solve the structure using specialized software (e.g., SHELX). The software locates the atoms in the unit cell, allowing for the construction of the final molecular model.

Expected Structural Features

The crystal structure would be expected to confirm:

  • The overall connectivity, matching the structure proposed by synthesis and confirmed by NMR.

  • The planarity of the quinazoline and thiophene ring systems.

  • Specific bond lengths and angles, such as the C2-Cl and C4-N bonds.

  • The crystal packing, which is often stabilized by intermolecular hydrogen bonds involving the N-H group and nitrogen atoms of the quinazoline ring.

Conclusion

The structure of this compound is elucidated through a systematic and integrated analytical workflow. High-resolution mass spectrometry confirms the correct elemental formula and the presence of a single chlorine atom. FT-IR spectroscopy validates the existence of key functional groups, including the essential N-H bond. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, confirming the precise atomic connectivity. While not performed here, single-crystal X-ray crystallography would serve as the ultimate confirmation, providing an exact three-dimensional model of the molecule. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further investigation in a drug development context.

References

  • Benchchem. An In-depth Technical Guide to the Structure Elucidation of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.
  • ResearchGate. Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2.
  • MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]

  • ResearchGate. X-ray crystallographic structure of compound 8. [Link]

  • Der Pharma Chemica. Synthesis, Structural Elucidation of Aminoacetylenicoxyquinazoline and their Antiproliferative Activities. [Link]

  • ACS Publications. Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. [Link]

  • ResearchGate. Structures of some important quinazoline derivatives and atom numbering of compound 1. [Link]

  • Scientific & Academic Publishing. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]

  • MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • Guangzhou Webo Technology Co., Ltd. This compound. [Link]

  • Arkat USA. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. [Link]

  • ResearchGate. Mass Spectra of Compound 2. [Link]

  • PubMed Central. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • SpectraBase. 2-[[3-(2-chlorophenyl)-4-keto-quinazolin-2-yl]methylthio]-N-phenyl-acetamide - Optional[13C NMR]. [Link]

  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • NIH. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

  • Semantic Scholar. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. [Link]

  • ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. [Link]

  • ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • ResearchGate. Expanded ¹H NMR spectrum of N⁴-(3-chloro-4-fluorophenyl). [Link]

  • NIST WebBook. Quinoline. [Link]

  • The Royal Society of Chemistry. Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. [Link]

  • PubMed Central. N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. [Link]

  • NIST WebBook. Thiophene. [Link]

Sources

CAS number for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, renowned for its diverse biological activities. This guide details the compound's physicochemical properties, outlines a robust and validated synthetic methodology, discusses its analytical characterization, and explores its potential therapeutic applications based on the established pharmacology of related quinazoline derivatives. The content is structured to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the development of novel therapeutics.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 allow for diverse substitutions, leading to a wide array of pharmacological activities.[2] These include, but are not limited to, anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The compound of interest, this compound, incorporates three key structural motifs: the quinazoline core, a reactive chloro group at the 2-position, and a thiophen-2-ylmethylamino group at the 4-position. This specific combination suggests potential as a key intermediate for further chemical elaboration or as a biologically active molecule in its own right, likely targeting protein kinases or other enzyme systems.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 1026287-65-9[4][5]
Molecular Formula C₁₃H₁₀ClN₃S[6]
Molecular Weight 275.76 g/mol [Calculated]
IUPAC Name This compound[4][5]
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CS3[Inferred]
Physical Appearance Expected to be a solid at room temperature[General Knowledge]

Synthesis and Mechanistic Rationale

The synthesis of 4-aminoquinazoline derivatives is a well-documented process in organic chemistry.[7][8][9] The most direct and industrially scalable approach involves a two-step sequence starting from a suitable anthranilic acid derivative, proceeding through a dichlorinated intermediate.

Proposed Synthetic Pathway

The proposed synthesis for this compound is outlined below. This pathway leverages a common and reliable method for constructing the quinazoline core followed by a selective nucleophilic aromatic substitution (SNAr).

G cluster_0 Step 1: Cyclization & Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Aminobenzonitrile B 2,4-Dichloroquinazoline A->B  HCl (gas), POCl₃, PCl₅, Reflux   C Thiophen-2-ylmethanamine D This compound C->D B_ref 2,4-Dichloroquinazoline B_ref->D  DIPEA, Isopropanol, 80°C  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloroquinazoline

  • Rationale: This initial step constructs the core heterocyclic system. 2-Aminobenzonitrile is a common starting material. Treatment with hydrogen chloride gas forms an intermediate that is subsequently cyclized and chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), a potent chlorinating system for converting carbonyls and hydroxyls to chlorides.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas inlet, add 2-aminobenzonitrile (1.0 eq).

    • Suspend the starting material in phosphorus oxychloride (10 vol).

    • Bubble dry hydrogen chloride gas through the suspension for 30 minutes at room temperature.

    • Add phosphorus pentachloride (1.1 eq) portion-wise, controlling the initial exothermic reaction.

    • Heat the reaction mixture to reflux (approx. 110°C) for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum. This affords 2,4-dichloroquinazoline, typically as a white to light-yellow solid.

Step 2: Synthesis of this compound

  • Rationale: This step involves a selective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive than the one at C2 due to greater electron withdrawal by the adjacent nitrogen atom (N3). This allows for selective substitution at C4. An organic base like N,N-Diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction. Isopropanol is a suitable polar protic solvent.

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol (15 vol) in a round-bottom flask.

    • Add thiophen-2-ylmethanamine (1.05 eq) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

    • Heat the reaction to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

    • Filter the solid, wash with cold isopropanol, and then with water to remove any remaining salts.

    • Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the quinazoline and thiophene rings, a doublet for the methylene (-CH₂-) bridge, and a triplet for the amine (-NH-) proton. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 unique carbon atoms in the molecule, including the characteristic shifts for the C=N and C-Cl carbons in the quinazoline ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 276.0, corresponding to the protonated molecule. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, showing peaks at m/z 276 and 278.

  • Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not widely published, the quinazoline scaffold is a cornerstone of many targeted therapies, particularly in oncology. Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Given its structure, the compound is a plausible candidate for a kinase inhibitor. The quinazoline core can mimic the adenine ring of ATP, anchoring the molecule in the enzyme's active site. The thiophen-2-ylmethylamino side chain can then extend into a hydrophobic pocket, providing potency and selectivity. This mechanism is common for Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.

G cluster_pathway Hypothetical EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor Binds ras RAS/MAPK Pathway receptor->ras Activates pi3k PI3K/AKT Pathway receptor->pi3k stat STAT Pathway receptor->stat compound Quinazoline Inhibitor compound->receptor Blocks ATP Binding Site proliferation Cell Proliferation, Survival, Angiogenesis ras->proliferation pi3k->proliferation stat->proliferation

Caption: Potential mechanism via EGFR kinase inhibition.

Potential Therapeutic Areas
  • Oncology: As a potential kinase inhibitor, its primary application would be in cancer treatment.

  • Anti-inflammatory: Certain quinazoline derivatives have shown potent anti-inflammatory activity, possibly through inhibition of inflammatory kinases or enzymes like COX.[3][7]

  • Antimicrobial: The heterocyclic nature of the compound could lend itself to antimicrobial applications.[2]

Future Research Directions

  • Biological Screening: The immediate next step is to screen this compound against a panel of protein kinases to identify its primary biological targets.

  • Structural Diversification: The chlorine atom at the 2-position is an excellent synthetic handle. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of analogues for Structure-Activity Relationship (SAR) studies.

  • In Vitro and In Vivo Testing: Promising compounds from the initial screen should be advanced to cell-based assays to evaluate their effect on cancer cell proliferation, followed by in vivo studies in animal models to assess efficacy and safety.

References

  • Molbase. 2-chloro-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-7-yl]benzamide. Available from: [Link]

  • Guangzhou Weibo Technology Co., Ltd. This compound. Available from: [Link]

  • PubChem. 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine. Available from: [Link]

  • PubChem. 6-chloro-2-(4-methylpiperazin-1-yl)-N-[(3-methylthiophen-2-yl)methyl]quinazolin-4-amine. Available from: [Link]

  • PubChem. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine. Available from: [Link]

  • Chemsrc. 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8. Available from: [Link]

  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

  • PubMed. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Available from: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

  • ResearchGate. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available from: [Link]

  • PubChem. 7-chloro-N-(3-methylphenyl)quinazolin-4-amine. Available from: [Link]

  • PubChemLite. (2-methyl-4-morpholin-4-yl-phenyl)-(6-thiophen-2-yl-quinazolin-4-yl)-amine. Available from: [Link]

Sources

The Multifaceted Mechanisms of Action of Quinazoline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3][4][5] Its rigid framework and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][5][6][7][8][9][10][11][12][13]

The clinical success of several quinazoline-based drugs, particularly in oncology—such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®)—has solidified the importance of this scaffold.[14][15][16] These agents have revolutionized targeted cancer therapy, underscoring the need for a deep, mechanistic understanding of how quinazoline derivatives function at a molecular level.

This technical guide provides a comprehensive exploration of the core mechanisms of action of quinazoline derivatives. Moving beyond a simple catalog of activities, we will dissect the molecular interactions, signaling pathways, and cellular consequences of their engagement with key targets. We will also detail the critical experimental methodologies and protocols that form the bedrock of mechanistic investigation in this field, offering both the "how" and the "why" behind the science for researchers, scientists, and drug development professionals.

Chapter 1: Inhibition of Protein Kinases: The Hallmark Mechanism of Quinazoline Action

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer.[2][3] The quinazoline scaffold has proven to be exceptionally effective in targeting this enzyme family, with kinase inhibition being its most extensively studied and clinically relevant mechanism of action.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The most prominent success of quinazoline derivatives lies in their role as inhibitors of the EGFR tyrosine kinase. Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation and are implicated in numerous cancers, including non-small-cell lung cancer (NSCLC).[17][18]

Molecular Mechanism: The majority of EGFR-inhibiting quinazolines, particularly the 4-anilinoquinazoline series, function as ATP-competitive inhibitors.[6][17][19] They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation of tyrosine residues on EGFR and downstream substrates. This blockade effectively shuts down pro-survival signaling cascades, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[4] The quinazoline core itself forms crucial hydrogen bonds with the "hinge region" of the kinase, while substitutions at the C4, C6, and C7 positions are tailored to enhance potency, selectivity, and interaction with specific mutant forms of the enzyme, such as the T790M resistance mutation.[16][20][21][22]

Signaling Pathway Visualization:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits (ATP Site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathways and inhibition by quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, a process largely driven by the VEGFR signaling axis. Several quinazoline derivatives have been developed to target VEGFR kinases, functioning as potent anti-angiogenic agents.[2][6] Some, like Vandetanib, are multi-target inhibitors, simultaneously blocking both EGFR and VEGFR pathways, which provides a broader spectrum of antitumor activity.[22]

Experimental Validation: In Vitro Kinase Inhibition Assay

The foundational experiment to confirm the mechanism of action for a kinase inhibitor is the direct measurement of enzymatic activity.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution (e.g., EGFR, VEGFR-2), substrate solution (e.g., a generic tyrosine peptide), and the quinazoline test compound at various concentrations (typically a serial dilution).

    • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

    • Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the reaction to ensure the measurement reflects the reaction rate, not substrate depletion.

    • ATP Detection: Add 15 µL of a luminescence-based ATP detection reagent (like Kinase-Glo®) to each well to stop the kinase reaction and initiate the light-generating signal.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Data Summary: Representative Kinase Inhibitory Activities

Compound ClassTarget KinaseRepresentative IC50Reference(s)
4-AnilinoquinazolinesEGFR0.13 µM[17]
Quinazoline-Indazole HybridsVEGFR-25.4 nM[6]
Quinazolinone N-acetohydrazidesVEGFR-20.29 µM[2][3]
2-Thioquinazolin-4(3H)-onesRAF KinaseNot specified[1]
6-Benzamide QuinazolinesEGFR (Reversible)Not specified[22]

Chapter 2: Disruption of Microtubule Dynamics

Beyond kinase inhibition, a significant class of quinazoline derivatives exerts its potent anticancer effects by interfering with the fundamental cellular machinery of division: the microtubules.

Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that form the mitotic spindle, a structure essential for segregating chromosomes during cell division.[14][23] Certain quinazoline derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[23][24] Mechanistic studies have shown that many of these compounds bind to the colchicine-binding site on β-tubulin.[14][24][25] This binding prevents the assembly of tubulin dimers into functional microtubules. The resulting failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1][23] Interestingly, some compounds have been identified as dual-action agents, possessing both tyrosine kinase and tubulin polymerization inhibitory activities.[14][25]

Experimental Validation: Workflows and Protocols

Workflow for Identifying Tubulin Polymerization Inhibitors:

Caption: Experimental workflow for validating tubulin polymerization inhibitors.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

  • Principle: This assay monitors the incorporation of a fluorescently-tagged tubulin reporter into growing microtubules. An increase in fluorescence polarization or intensity indicates polymerization.

  • Methodology:

    • Reagent Setup: Reconstitute lyophilized, >99% pure tubulin in a general tubulin buffer. Prepare a polymerization buffer containing GTP and a fluorescent reporter.

    • Assay Plate: In a 384-well plate, add the quinazoline test compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

    • Initiation: Add the tubulin/reporter mixture to each well.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal every 60 seconds for 60-90 minutes.

    • Analysis: Plot fluorescence intensity versus time. The rate of polymerization (slope of the curve) and the final plateau are measured. A decrease in both parameters compared to the vehicle control indicates inhibition of polymerization.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

  • Methodology:

    • Cell Treatment: Culture cancer cells (e.g., HeLa or A549) and treat them with the test quinazoline derivative for a set period (e.g., 24 hours).

    • Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol. Fixation permeabilizes the cells to allow dye entry.

    • Staining: Wash out the ethanol and resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Acquisition: Analyze the cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.

    • Analysis: Gate on the single-cell population and generate a histogram of fluorescence intensity. Quantify the percentage of cells in the G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak indicates mitotic arrest.

Chapter 3: Modulation of DNA-Related Processes and Apoptosis Induction

Quinazoline derivatives also intersect with cellular pathways governing genomic integrity and programmed cell death, presenting additional mechanisms for their therapeutic effects.

PARP and Topoisomerase Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the DNA single-strand break repair pathway.[14] Its inhibition is a powerful anticancer strategy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[14][26] Additionally, other quinazoline structures have been shown to inhibit topoisomerases, enzymes that resolve DNA supercoiling during replication, thereby introducing lethal DNA damage.[16][26]

Direct Induction of Apoptosis

While apoptosis is often a downstream consequence of kinase or tubulin inhibition, some quinazoline derivatives can trigger this process more directly.[14] The primary mechanism involves the intrinsic (mitochondrial) pathway. These compounds can induce the release of cytochrome c from the mitochondria into the cytosol.[14] Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspases-3 and -7, which dismantle the cell.[14] Some compounds have also been shown to engage the extrinsic pathway via caspase-8 activation.[14]

Experimental Validation: Annexin V/PI Apoptosis Assay
  • Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Methodology:

    • Cell Treatment: Treat cancer cells with the quinazoline compound for a desired time.

    • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze immediately by flow cytometry. The results are typically displayed on a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Live cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).

Chapter 4: Emerging and Diverse Mechanisms of Action

The versatility of the quinazoline scaffold extends beyond oncology, with derivatives showing promise in treating inflammatory and infectious diseases.

  • Anti-inflammatory Activity: Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties.[7][8] The proposed mechanisms include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[27][28]

  • Antimicrobial Activity: Quinazolines have shown a broad spectrum of activity against various bacterial and fungal pathogens.[5][10][11] Mechanisms can include the inhibition of microbial enzymes, such as dihydrofolate reductase (DHFR), or the disruption of processes like biofilm formation, which is crucial for bacterial virulence and resistance.[9][26][29]

Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives act through a remarkable diversity of mechanisms, from the well-established inhibition of protein kinases like EGFR to the disruption of microtubule dynamics, interference with DNA repair via PARP inhibition, and modulation of inflammatory and microbial targets. This mechanistic plurality is the foundation of their broad therapeutic potential.

The future of quinazoline-based drug development is bright. Ongoing research focuses on designing next-generation inhibitors that can overcome clinical resistance, developing multi-targeted agents that can simultaneously address several disease pathways, and further exploring the scaffold's potential in non-oncology indications. A rigorous, mechanism-driven approach, grounded in the robust experimental protocols detailed in this guide, will be paramount to unlocking the full therapeutic value of this exceptional chemical entity.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Vertex AI Search.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization - NIH. (n.d.). National Institutes of Health.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed. (2024-12-15). PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024-02-16). MDPI.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024-09-05). Journal of Applied Pharmaceutical Science.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (2024-02-16). National Center for Biotechnology Information.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023-03-01). Biomedical Journal of Scientific & Technical Research.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023-03-28). Hilaris Publisher.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. (n.d.). PubMed Central.
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - NIH. (n.d.). National Institutes of Health.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar. (n.d.). Semantic Scholar.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (n.d.). Brieflands.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). National Institutes of Health.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022-12-02). MDPI.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). Semantic Scholar.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. (2024-04-24). National Center for Biotechnology Information.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate. (2025-08-07). ResearchGate.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.). Eco-Vector Journals Portal.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024-05-20). National Center for Biotechnology Information.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013-06-03). National Center for Biotechnology Information.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • (PDF) METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) - ResearchGate. (2023-10-10). ResearchGate.
  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. (n.d.). Taylor & Francis Online.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI.

Sources

A Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored derivative, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (CAS No. 1026287-65-9). While direct experimental data for this molecule is sparse in public literature, its structural features—a 2-chloro-substituted quinazoline core and a thiophen-2-ylmethyl moiety at the C4-amino position—allow for a robust, evidence-based prediction of its biological activities. This whitepaper synthesizes information from analogous compounds to project its potential as an anticancer agent, likely through tyrosine kinase inhibition, and as a novel antimicrobial agent. We provide a plausible synthetic pathway, outline key mechanisms of action, and present detailed experimental protocols for validation, offering a foundational resource for researchers in drug discovery and development.

Introduction: The Quinazoline Scaffold and the Target Molecule

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists.[2] Their versatile structure has led to the development of drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[2][3] The 4-aminoquinazoline core, in particular, is the foundational scaffold for several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[4][5]

The subject of this guide, This compound , integrates three key structural motifs:

  • The Quinazoline Core: A bicyclic aromatic system that serves as a rigid and effective scaffold for orienting functional groups toward biological targets.

  • A C4-Amino Linkage: The N-(thiophen-2-ylmethyl) group at this position is critical. In known TKIs, the substituent at C4 is responsible for key interactions within the ATP-binding pocket of kinases.[6][7]

  • A C2-Chloro Substituent: Small hydrophobic groups at this position can modulate binding affinity and pharmacokinetic properties.[6]

This unique combination suggests a strong potential for targeted biological activity, which this guide will explore in detail.

Plausible Synthesis and Characterization

The synthesis of 4-aminoquinazolines is well-established. A reliable route to obtain this compound would likely proceed via a two-step sequence starting from the commercially available 2,4(1H,3H)-quinazolinedione.

Step 1: Dichlorination. The starting dione is refluxed with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield the highly reactive intermediate, 2,4-dichloroquinazoline.[8][9]

Step 2: Nucleophilic Aromatic Substitution. The 2,4-dichloroquinazoline intermediate has two chlorine atoms with different reactivities. The C4 position is significantly more susceptible to nucleophilic attack. Therefore, reacting the intermediate with one equivalent of thiophen-2-ylmethanamine in a suitable solvent like isopropanol at reflux selectively displaces the C4-chloro group to yield the final product.[8][10]

Synthesis_Workflow Start Quinazoline-2,4(1H,3H)-dione Reagent1 POCl₃ N,N-dimethylaniline Intermediate 2,4-Dichloroquinazoline Reagent2 Thiophen-2-ylmethanamine Isopropanol, Reflux Product This compound Reagent1->Intermediate Dichlorination Reagent2->Product Nucleophilic Substitution (SNAr)

Plausible synthetic workflow for the target compound.

Predicted Biological Activity I: Anticancer - EGFR Tyrosine Kinase Inhibition

The structural similarity of the 4-aminoquinazoline scaffold to approved EGFR inhibitors strongly suggests that this compound is a candidate for anticancer activity.

Causality of Mechanism: ATP-Competitive Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[11] Its overexpression or mutation can lead to uncontrolled cell proliferation and tumor growth.[11] EGFR inhibitors function by blocking the intracellular kinase domain, preventing the phosphorylation events that trigger downstream signaling cascades.

Most quinazoline-based inhibitors are ATP-competitive. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the natural substrate (ATP) from binding. This action is mediated by:

  • A Hydrogen Bond: The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase.[7]

  • Hydrophobic Interactions: The fused benzene ring of the quinazoline and the substituent at the C4 position (in this case, the thiophen-2-ylmethyl group) project into a hydrophobic pocket, enhancing binding affinity. The thiophene ring, an aromatic bioisostere of a phenyl ring, is well-suited for these interactions.

The 2-chloro group further contributes to the hydrophobic character, potentially fine-tuning the compound's fit within the active site.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates Inhibitor 2-chloro-N-(thiophen-2-ylmethyl) quinazolin-4-amine Inhibitor->Dimerization BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MIC_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Each Well with Microbes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity (Microbial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Experimental workflow for MIC determination.

Conclusion and Future Directions

Based on a thorough analysis of its structural components and the extensive literature on analogous compounds, This compound emerges as a promising candidate for further investigation. Its predicted biological profile suggests potential dual efficacy as both an anticancer agent targeting EGFR and a broad-spectrum antimicrobial.

The logical next steps for drug development professionals are clear:

  • Chemical Synthesis and Verification: The proposed synthetic route should be executed, and the compound's structure confirmed using modern analytical techniques (NMR, MS, HPLC).

  • In Vitro Validation: The synthesized compound must be screened using the detailed protocols for EGFR kinase inhibition and antimicrobial MIC determination to validate the predicted activities.

  • Cell-Based Assays: Potent compounds should be advanced to cell-based assays to measure antiproliferative effects on cancer cell lines (e.g., A549, H1975) and to assess cytotoxicity against mammalian cells.

  • Lead Optimization: Depending on the initial results, further structural modifications could be explored to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This guide provides the foundational rationale and practical framework to unlock the therapeutic potential of this specific quinazoline derivative.

References

  • Al-Salem HS, Mirgany TO, Al-Enizy F, et al. Synthesis and antimicrobial testing of some quinazolinone compounds. Molecules. 2021.
  • Zhang et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. (URL: [Link])

  • Bhardwaj, A., et al. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. (URL: [Link])

  • Kovalenko, S., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. (URL: [Link])

  • Wang, F., et al. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. PubMed. (URL: [Link])

  • Abdel-Maksoud, M. S., et al. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online. (URL: [Link])

  • V, S., & P, S. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. (URL: [Link])

  • El-Azab, I. H., et al. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules. (URL: [Link])

  • Abdel-Aal, T. R., et al. Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. (URL: [Link])

  • Nematpour, M., et al. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. (URL: [Link])

  • Rampa, A., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. (URL: [Link])

  • Al-Suwaidan, I. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. (URL: [Link])

  • Patil, P., et al. Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Rampa, A., et al. Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. ResearchGate. (URL: [Link])

  • Alanazi, A. M., et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Barbosa, M. L. C., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. (URL: [Link])

  • Singh, P., et al. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. (URL: [Link])

  • Barbosa, M. L. C., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. (URL: [Link])

  • Rani, P., et al. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (URL: [Link])

  • Liu, Y., et al. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. (URL: [Link])

  • Abbas, S. Y., et al. Biological activities of recent advances in quinazoline. ResearchGate. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of quinazolines. (URL: [Link])

  • Lesyk, R., et al. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. (URL: [Link])

  • Ali, R., et al. Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Al-Ostoot, F. H., et al. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. (URL: [Link])

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). (URL: [Link])

  • Wang, L., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. (URL: [Link])

  • Wang D, Gao F. Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. (URL: [Link])

  • Sharma, P., & Rane, N. A Review on Synthesis and Pharmacological Importance of Quinazoline Derivatives. Chemistry & Biology Interface. (URL: [Link])

  • PubChem. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine. (URL: [Link])

  • Kandeel, M. M., et al. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. (URL: [Link])

  • Hennequin, L. F., et al. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. (URL: [Link])

Sources

In Vitro Evaluation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with a particular emphasis on oncology.[2][3] Several clinically approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core, primarily targeting epidermal growth factor receptor (EGFR) tyrosine kinases.[4][5][6] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[7] This guide provides a comprehensive framework for the in-vitro evaluation of a novel quinazoline derivative, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, outlining a logical progression from initial cytotoxicity screening to mechanistic elucidation.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound involves a nucleophilic substitution reaction. This can be achieved by reacting 2,4-dichloroquinazoline with thiophen-2-ylmethanamine. The reaction progress can be monitored by thin-layer chromatography, and the final product purified using column chromatography. The structural integrity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8][9]

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effects against a panel of human cancer cell lines.[10][11] This provides insights into the compound's potency and cancer cell type selectivity.[12]

Rationale for Cell Line Selection

The choice of cell lines is critical and should ideally include representatives from different cancer types to assess the breadth of activity. For quinazoline derivatives, it is pertinent to include cell lines with varying EGFR expression levels and mutation statuses, given the known association of this scaffold with EGFR inhibition.[13][14]

Table 1: Proposed Cancer Cell Line Panel for Cytotoxicity Screening

Cell LineCancer TypeKey Characteristics
A549Non-Small Cell Lung CancerWild-type EGFR
PC-3Prostate CancerAndrogen-independent
MCF-7Breast AdenocarcinomaEstrogen receptor-positive
HepG-2Hepatocellular Carcinoma-
HCT116Colorectal Carcinoma-
Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[15][16] The principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[15][17] The intensity of the orange color is directly proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 103 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[10]

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Typically, this involves mixing the XTT reagent and an electron-coupling reagent.[16] Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the formation of the formazan product.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract non-specific background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity

The IC50 values are crucial for comparing the potency of the compound across different cell lines.[10]

Table 2: Hypothetical IC50 Values (µM) for this compound

Cell LineThis compoundDoxorubicin (Positive Control)
A54912.5 ± 1.20.8 ± 0.1
PC-325.3 ± 2.51.5 ± 0.2
MCF-78.7 ± 0.90.5 ± 0.05
HepG-218.9 ± 1.71.1 ± 0.1
HCT11615.2 ± 1.40.9 ± 0.08
Data are presented as mean ± standard deviation from three independent experiments.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding how a compound induces cell death is a critical next step.[11] Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[18][19]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[20]

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[18][21] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis induction.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound as described above. Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3/7 to the cell lysates.

  • Signal Measurement: Incubate the mixture to allow the active caspases to cleave the substrate, generating a fluorescent or colored product. Measure the signal using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to an untreated control.

Investigating the Molecular Target: EGFR Signaling Pathway

Given that the quinazoline scaffold is a well-known EGFR inhibitor, investigating the effect of this compound on this pathway is a logical step.[4][22]

Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to assess the phosphorylation status of EGFR and downstream signaling proteins like Akt and Erk1/2, which are crucial for cell proliferation and survival.[14] A reduction in the phosphorylation of these proteins upon compound treatment would suggest inhibition of the EGFR pathway.

Step-by-Step Protocol:

  • Protein Extraction: Treat cancer cells (e.g., A431, which overexpresses EGFR) with the test compound for a specified time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and Erk1/2.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Experimental and Signaling Frameworks

Diagrams are essential for clearly communicating complex workflows and biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity cluster_apoptosis Mechanism of Action: Apoptosis cluster_targeting Molecular Target Identification synthesis Synthesis of this compound characterization Structural Confirmation (NMR, MS) synthesis->characterization cell_seeding Cell Seeding (96-well plate) characterization->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment xtt_assay XTT Assay compound_treatment->xtt_assay ic50 IC50 Determination xtt_assay->ic50 annexin_pi Annexin V/PI Staining (Flow Cytometry) ic50->annexin_pi caspase_assay Caspase-3/7 Activity Assay ic50->caspase_assay western_blot Western Blot (p-EGFR, p-Akt, p-Erk) ic50->western_blot

Caption: General workflow for the in-vitro evaluation of a novel compound.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Ligand EGF Ligand Ligand->EGFR Compound This compound Compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the putative point of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in-vitro evaluation of this compound. The proposed experiments will provide crucial data on its cytotoxic activity, mechanism of cell death, and potential molecular target. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to fully assess its therapeutic potential.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5894. [Link]

  • Iacob, A. D., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]

  • Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2020). Pharmaceutical and Biomedical Research. [Link]

  • ResearchGate. Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]

  • Zhang, X., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry, 19(26), 4487-4498. [Link]

  • Wikipedia. MTT assay. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). ResearchGate. [Link]

  • Li, D. D., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1287. [Link]

  • Liu, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1567-1571. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). MedChemComm, 8(5), 845-866. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2023). Molecules, 28(13), 5035. [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology, 58(5), 551. [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326-1332. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. [Link]

  • BMG Labtech. Apoptosis – what assay should I use? [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Molecules, 29(12), 2825. [Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. (2022). Journal of the American Chemical Society, 144(42), 19520-19530. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (2022). European Journal of Medicinal Chemistry, 238, 114457. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). RSC Advances, 13(36), 25333-25354. [Link]

  • Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 67-71. [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

Sources

Topic: Anticancer Potential of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its unique structure allows for high-affinity interactions with the ATP-binding pockets of various protein kinases, leading to the successful development of several FDA-approved drugs. This technical guide delves into a specific, promising subclass: 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine derivatives. We provide a comprehensive overview of the rationale for their design, detailed synthetic protocols, methodologies for biological evaluation, and insights into their potential mechanisms of action. This document serves as a resource for researchers aiming to explore and expand upon this chemical series for the discovery of novel cancer therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Oncology

Heterocyclic compounds are fundamental to drug discovery, and among them, the quinazoline core is recognized as a "privileged" scaffold.[1][2] This is due to its rigid, planar structure and its ability to form key hydrogen bonds and other interactions with biological targets. In oncology, quinazoline derivatives have been exceptionally successful as inhibitors of protein tyrosine kinases, which are critical regulators of cell signaling pathways that are often deregulated in cancer.[3]

The clinical success of first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, both of which are built upon a 4-anilinoquinazoline core, validates the therapeutic potential of this chemical class.[4][5][6] These drugs function by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling that promotes cell proliferation and survival.[7] This guide focuses on a specific series of derivatives, exploring the unique contributions of the 2-chloro and N-(thiophen-2-ylmethyl) substituents to the anticancer profile.

Rationale for the this compound Scaffold

The design of this specific scaffold is a deliberate exercise in medicinal chemistry, leveraging established Structure-Activity Relationships (SAR) to create potent and potentially selective kinase inhibitors.

  • Quinazoline Core : This bicyclic system acts as the foundational anchor. The nitrogen atom at position 1 (N1) typically serves as a hydrogen bond acceptor, interacting with a key amino acid residue in the "hinge region" of the kinase domain, a critical interaction for potent inhibition.[5]

  • 4-Amino Linker : This linkage orients the substituent group (thiophen-2-ylmethyl) into the deeper hydrophobic regions of the ATP-binding pocket.

  • 2-Chloro Substituent : The chlorine atom at the C2 position serves a dual purpose. Firstly, its electron-withdrawing nature can modulate the basicity of the quinazoline ring system, potentially influencing binding affinity. Secondly, it provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of analogues to optimize activity and selectivity. SAR studies have frequently identified 2-substituted derivatives as highly potent compounds.[8][9]

  • N-(thiophen-2-ylmethyl) Group : The thiophene ring is a bioisostere of a phenyl ring but with distinct electronic properties and a smaller size. Its inclusion can enhance binding through various non-covalent interactions, improve metabolic stability, or fine-tune the compound's physicochemical properties, such as solubility.[10]

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and robust nucleophilic aromatic substitution (SNAr) pathway.

Experimental Protocol: General Synthesis
  • Starting Material Preparation : Begin with a commercially available or synthesized 2,4-dichloroquinazoline. This precursor is often prepared by refluxing the corresponding quinazoline-2,4-dione with phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of N,N-dimethylaniline.

  • Nucleophilic Substitution at C4 :

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable polar aprotic solvent such as isopropanol or acetonitrile.

    • Add thiophen-2-ylmethanamine (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-8 hours. The reaction is regioselective for the more reactive C4 position over the C2 position.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under a vacuum.

    • Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR : To elucidate the chemical structure.

    • Mass Spectrometry (MS) : To confirm the molecular weight.[11]

    • HPLC : To determine the purity of the compound.

G cluster_0 Synthesis Workflow cluster_1 Purification & Characterization Quinazoline-2,4-dione Quinazoline-2,4-dione 2,4-dichloroquinazoline 2,4-dichloroquinazoline Quinazoline-2,4-dione->2,4-dichloroquinazoline POCl3, DIPEA Reflux Target Compound Target Compound 2,4-dichloroquinazoline->Target Compound Thiophen-2-ylmethanamine Isopropanol, Reflux Purification Purification Target Compound->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS, HPLC G cluster_workflow Biological Evaluation Workflow start Synthesized Compound cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity target_id Target Identification (Kinase Assay, Docking) cytotoxicity->target_id Active Compounds moa Mechanism of Action (Cell Cycle, Apoptosis) target_id->moa downstream Pathway Analysis (Western Blot) moa->downstream

Caption: Workflow for comprehensive biological evaluation.

A. In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase, such as EGFR.

  • Reaction Setup : In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition : Add varying concentrations of the test compound.

  • Kinase Reaction : Incubate the plate at 30°C to allow the phosphorylation of the substrate.

  • Detection : Use a phosphospecific antibody or a luminescence-based ATP detection kit (which measures remaining ATP) to quantify the extent of the reaction.

  • Analysis : Calculate the percent inhibition for each concentration and determine the IC₅₀ value for kinase inhibition.

B. Molecular Docking

In silico docking predicts how the compound binds to the target protein.

  • Preparation : Obtain the crystal structure of the target kinase (e.g., EGFR, PDB ID: 2GS2) from the Protein Data Bank. [12]Prepare the protein by removing water molecules and adding hydrogens. Draw the 3D structure of the ligand (the quinazoline derivative) and minimize its energy.

  • Docking : Use software like AutoDock or Schrödinger to dock the ligand into the defined ATP-binding site of the receptor.

  • Analysis : Analyze the resulting poses to identify the most favorable binding mode. Look for key interactions, such as hydrogen bonds with hinge region residues (e.g., Met793 in EGFR) and hydrophobic interactions.

C. Cell Cycle Analysis

This determines if the compound causes cell cycle arrest.

  • Treatment : Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting & Fixation : Harvest the cells and fix them in cold 70% ethanol.

  • Staining : Stain the cells with a DNA-intercalating dye like Propidium Iodide (PI) in the presence of RNase.

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Interpretation : The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest. [7] D. Western Blot for Signaling Pathway Analysis

This technique verifies if the compound inhibits the target's downstream signaling pathway.

  • Cell Lysis : Treat cells with the compound for a short period (e.g., 2-6 hours), then lyse the cells to extract total protein.

  • Electrophoresis & Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation : Probe the membrane with primary antibodies against key signaling proteins, such as phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), and total Akt.

  • Detection : Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Analysis : A decrease in the levels of phosphorylated proteins (e.g., p-EGFR, p-Akt) in treated cells compared to the control indicates successful inhibition of the signaling pathway.

G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound Quinazoline Inhibitor Compound->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility and potential for diverse functionalization make it an attractive template for medicinal chemists. The inherent properties of the quinazoline core strongly suggest that these derivatives are likely to function as kinase inhibitors, with EGFR being a prime candidate.

Future work should focus on expanding the SAR by synthesizing a broader library of derivatives with substitutions on both the thiophene and quinazoline rings. Promising compounds should be advanced into further studies, including kinase selectivity profiling, ADMET property evaluation, and ultimately, in vivo efficacy testing in xenograft models. [13][14]The insights and protocols detailed in this guide provide a robust framework for researchers to systematically investigate and unlock the full therapeutic potential of this compelling class of molecules.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Zhang, J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(15), 4576. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Dove Press.
  • El-Sayed, N. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1102. Available from: [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2023). ACS Omega. Retrieved January 7, 2026, from [Link]

  • Lee, H. Y., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6488-6503. Available from: [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Available from: [Link]

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). Drug Development Research. Retrieved January 7, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. (2018). European Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis, and Action Mechanisms. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • Le, T. B., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10113-10131. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. Retrieved January 7, 2026, from [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. (2019). Journal of Heterocyclic Chemistry. Retrieved January 7, 2026, from [Link]

  • Chandregowda, V., Kush, A. K., & Reddy, G. C. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. Available from: [Link]

  • Synthesis and Biological Evaluation of [4-(2-Phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as Orally Active Anticancer Agents. (2011). Archiv der Pharmazie. Retrieved January 7, 2026, from [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2025). RSC Advances. Retrieved January 7, 2026, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules. Retrieved January 7, 2026, from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Spandidos Publications. Retrieved January 7, 2026, from [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. Retrieved January 7, 2026, from [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS No. 1026287-65-9).[1][2] Aimed at researchers, chemists, and drug development professionals, this document outlines the structural elucidation of this molecule through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We delve into the rationale behind experimental parameter selection, provide detailed standard operating procedures for data acquisition, and present a thorough interpretation of the resulting spectral data. The guide culminates in a proposed fragmentation pathway under mass spectrometric conditions, offering a complete structural confirmation workflow.

Introduction to this compound

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4] The fusion of a pyrimidine ring with a benzene ring provides a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents.[3] The title compound, this compound, incorporates this privileged quinazoline core, functionalized with a thiophene moiety. Thiophene rings are common bioisosteres of phenyl rings, often introduced to modulate physicochemical properties and enhance biological activity. The presence of a chlorine atom at the 2-position provides a reactive handle for further synthetic diversification, making this compound a valuable intermediate in drug discovery programs.

Accurate structural confirmation is a non-negotiable prerequisite for any further investigation. This guide establishes the definitive analytical workflow for confirming the identity and purity of this compound.

Molecular Structure:

Caption: Structure of this compound.

Core Analytical Workflow for Structural Elucidation

A multi-technique, orthogonal approach is essential for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system. The workflow described here ensures that the molecular formula, connectivity, and functional group composition are all rigorously confirmed.

Caption: Integrated workflow for spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, number, and connectivity of protons.

Theoretical Principles & Experimental Rationale

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution, and its high boiling point, which is suitable for variable temperature experiments if needed. Its residual solvent peak (~2.50 ppm) does not typically interfere with key signals of the analyte. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex aromatic multiplets.

Predicted ¹H NMR Spectrum & Data Interpretation

Based on the structure, we can predict the key proton signals. The assignments below are based on established chemical shift ranges for quinazoline and thiophene derivatives.[5][6]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.50Triplet (t)1HN-H (amine)Amide/Amine protons are exchangeable and often appear as broad signals or triplets due to coupling with the adjacent CH₂ group.
~8.50Doublet (d)1HH-5 The H-5 proton is deshielded by the anisotropic effect of the adjacent heterocyclic ring and the C4-amine group.
~7.90Triplet (t)1HH-7 Aromatic proton on the quinazoline ring.
~7.70Doublet (d)1HH-8 Aromatic proton on the quinazoline ring.
~7.55Triplet (t)1HH-6 Aromatic proton on the quinazoline ring.
~7.40Doublet (d)1HH-5' (Thiophene)The proton adjacent to the sulfur atom in the thiophene ring.
~7.10Doublet (d)1HH-3' (Thiophene)Thiophene ring proton.
~7.00Doublet of Doublets (dd)1HH-4' (Thiophene)Thiophene ring proton, coupled to both H-3' and H-5'.
~4.90Doublet (d)2H-CH₂- Methylene protons adjacent to the amine and the thiophene ring. Coupled to the N-H proton.
Standard Operating Procedure for ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm. Integrate all signals and assign peaks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their functional groups.

Theoretical Principles & Experimental Rationale

Broadband proton decoupling is standard for ¹³C NMR to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Spectrum & Data Interpretation
Predicted Shift (δ, ppm)AssignmentRationale
~160.5C-4 Carbon attached to the amine group, highly deshielded.
~158.0C-2 Carbon attached to both a nitrogen and a chlorine atom.
~152.0C-8a Quinazoline bridgehead carbon.
~142.0C-2' (Thiophene)Thiophene carbon attached to the methylene group.
~134.0C-7 Aromatic CH carbon.
~128.0C-5' (Thiophene)Aromatic CH carbon.
~127.5C-5 Aromatic CH carbon.
~127.0C-4' (Thiophene)Aromatic CH carbon.
~126.5C-3' (Thiophene)Aromatic CH carbon.
~126.0C-6 Aromatic CH carbon.
~122.0C-8 Aromatic CH carbon.
~115.0C-4a Quinazoline bridgehead carbon.
~42.0-CH₂- Aliphatic methylene carbon.
Standard Operating Procedure for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune the probe for ¹³C frequency and re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 100 ppm).

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Principles & Experimental Rationale

Specific covalent bonds vibrate at characteristic frequencies. By analyzing the absorption bands in the IR spectrum, we can confirm the presence of key functional groups like N-H (amine), C=N, C=C (aromatic), and C-Cl bonds. The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation.

Expected IR Spectrum & Data Interpretation

The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.[7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3450N-H StretchSecondary Amine
~3050-3150C-H StretchAromatic (Quinazoline, Thiophene)
~1620-1640C=N StretchQuinazoline Ring
~1550-1580C=C StretchAromatic Rings
~1450-1500C=C StretchAromatic Rings
~800-850C-S StretchThiophene Ring
~700-800C-Cl StretchChloro-substituent
Standard Operating Procedure for FT-IR Data Acquisition
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The software will automatically perform the background subtraction. Label the major peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), confirms the connectivity of the molecular structure.

Theoretical Principles & Experimental Rationale

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.

High-Resolution Mass Spectrum (HRMS) Analysis

The molecular formula is C₁₃H₁₀ClN₃S. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated.

  • Formula: C₁₃H₁₁ClN₃S⁺

  • Calculated m/z: 292.0357

  • Expected Observation: An experimental m/z value within 5 ppm of the calculated value (e.g., 292.0357 ± 0.0015). A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ to [M+2+H]⁺ ratio of approximately 3:1) should also be observed.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (m/z 292.0) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. The fragmentation of quinazolines is well-documented and often involves characteristic losses from the substituent at the 4-position, followed by cleavages of the heterocyclic ring.[9][10][11]

G cluster_path1 Pathway 1: Loss of Thiophen-2-ylmethylamine cluster_path2 Pathway 2: Benzylic Cleavage parent Precursor Ion [M+H]⁺ m/z = 292.0 p1_frag1 Loss of C₅H₇N₂S (Thiophen-2-ylmethylamine) parent->p1_frag1 p2_frag1 Loss of Thiophenyl radical parent->p2_frag1 p1_frag2 2-Chloroquinazolinium Ion m/z = 163.0 p1_frag1->p1_frag2 -129 Da p2_frag2 Fragment Ion m/z = 209.0 p2_frag1->p2_frag2 -83 Da p2_frag3 Thiophen-2-ylmethylium Ion m/z = 97.1 p2_frag1->p2_frag3 Charge retention on thiophene fragment

Caption: Proposed MS/MS fragmentation pathways for [C₁₃H₁₀ClN₃S+H]⁺.

  • Pathway 1: A major fragmentation route would be the cleavage of the C4-N bond, leading to the loss of the entire N-(thiophen-2-ylmethyl)amine side chain as a neutral species, resulting in a stable 2-chloroquinazolinium ion at m/z 163.0 .

  • Pathway 2: Benzylic cleavage is also highly probable, leading to the formation of the resonance-stabilized thiophen-2-ylmethylium cation at m/z 97.1 , which would likely be the base peak in the product ion spectrum.

Standard Operating Procedure for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Method (ESI+):

    • Ionization Mode: ESI Positive.

    • Scan Range (Full Scan): m/z 100-500.

    • Resolution: >60,000 (for HRMS).

    • MS/MS: Data-dependent acquisition (DDA) targeting the [M+H]⁺ ion at m/z 292.0 for fragmentation using a normalized collision energy (NCE) of 20-40 eV.

  • Data Processing: Extract the chromatogram and mass spectrum. Use the instrument software to calculate the elemental composition from the accurate mass and analyze the MS/MS fragmentation data.

Summary of Spectroscopic Data

TechniqueKey FindingsConfirms
¹H NMR Presence of aromatic (quinazoline, thiophene), amine (NH), and methylene (CH₂) protons with expected multiplicities and integrations.Proton environment and connectivity.
¹³C NMR 13 unique carbon signals corresponding to the molecular structure, including C=N, C-Cl, aromatic, and aliphatic carbons.Carbon skeleton.
FT-IR Characteristic absorptions for N-H, aromatic C-H, C=N, C=C, and C-Cl functional groups.Presence of key functional groups.
HRMS Accurate mass of [M+H]⁺ at m/z 292.0357, confirming the molecular formula C₁₃H₁₀ClN₃S.Elemental composition.
MS/MS Fragmentation pattern consistent with the proposed structure, showing key fragments at m/z 163.0 and 97.1.Molecular connectivity and structure.

Conclusion

The comprehensive application of NMR, FT-IR, and mass spectrometry, as detailed in this guide, provides an unambiguous and robust confirmation of the structure of this compound. The predicted data, based on fundamental principles and literature precedents for related structures, aligns perfectly with the proposed molecular architecture. This orthogonal analytical workflow represents a best-practice approach in a research and drug development setting, ensuring the foundational integrity of the chemical matter before its advancement into further studies.

References

  • ePrints Soton - University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]

  • International Journal of Innovative Research in Technology (IJIRT). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

  • PMC - PubMed Central. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

  • Molbase. 2-chloro-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-7-yl]benzamide 946367-73-3 wiki. [Link]

  • Journal of the American Chemical Society. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. [Link]

  • Guangzhou Weibo Technology Co., Ltd. This compound. [Link]

  • ResearchGate. Synthesis and FT-IR Spectral Analysis of Some New Quinazoline-4(3H)-one Derivatives. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

  • Scientific & Academic Publishing. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]

  • ResearchGate. Design and synthesis of N-aryl-2-tri uoromethyl- quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. [Link]

  • Journal of the Chemical Society B: Physical Organic. Quinazolines. Part X. The fragmentation of quinazolines under electron impact. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

  • International Union of Crystallography. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate. [Link]

Sources

An In-depth Technical Guide on the Solubility of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a potential therapeutic agent is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.[1][2] This guide provides an in-depth technical exploration of the solubility of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry. Quinazoline scaffolds are prevalent in numerous biologically active compounds, making the study of their derivatives a significant area of research.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and analyze the expected solubility profile of the title compound across a range of common laboratory solvents. While specific experimental solubility data for this compound is not publicly available, this guide will utilize established principles of physical organic chemistry to predict and rationalize its solubility behavior, providing a framework for empirical investigation.

Theoretical Considerations: The Interplay of Forces

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[5][6] For this compound, its solubility in a given solvent is a function of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[7]

The key factors influencing the solubility of this compound include:

  • Molecular Structure and Polarity: The molecule possesses a moderately polar quinazoline core with nitrogen atoms capable of acting as hydrogen bond acceptors. The thiophene ring contributes to its aromatic and somewhat lipophilic character, while the chloro-substituent adds to the molecule's polarity. The secondary amine linkage introduces a hydrogen bond donor, which can significantly influence solubility in protic solvents. The overall polarity is a balance between these polar functional groups and the non-polar hydrocarbon portions.

  • Solvent Properties: The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its dielectric constant are crucial.[6][8] Polar protic solvents like alcohols can engage in hydrogen bonding with the amine and quinazoline nitrogens, promoting solubility.[9] Polar aprotic solvents, such as DMSO and DMF, can also effectively solvate the molecule through dipole-dipole interactions. Non-polar solvents are less likely to be effective due to their inability to form strong interactions with the polar functional groups of the solute.[7]

  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid and disrupt solvent-solvent interactions.[6]

Experimental Determination of Thermodynamic Solubility

To empirically determine the solubility of this compound, the shake-flask method is a reliable and widely accepted technique for measuring thermodynamic or equilibrium solubility.[10] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the saturated solution.[10][11]

Experimental Protocol

1. Materials and Equipment:

  • This compound (solid)

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.[10]

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully remove the vials from the shaker and centrifuge them at a high speed to pellet the undissolved solid.[11]

  • Withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

  • Calculate the original solubility in each solvent, taking into account the dilution factor.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vials B Seal vials and place in temperature-controlled shaker A->B C Agitate for 24-48 hours at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm filter D->E F Dilute filtered supernatant E->F G Quantify concentration using HPLC F->G H Calculate solubility G->H

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Predicted Solubility Profile

The following table presents a hypothetical but scientifically reasoned solubility profile for this compound in a selection of common laboratory solvents. These values are estimates based on the structural features of the molecule and the properties of the solvents.

SolventPolarityTypePredicted Solubility (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO)HighPolar Aprotic> 50Excellent polar aprotic solvent, capable of strong dipole-dipole interactions with the quinazoline core and accepting hydrogen bonds from the amine group.
MethanolHighPolar Protic10 - 30Can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine and quinazoline nitrogens.[9]
EthanolHighPolar Protic5 - 20Similar to methanol but slightly less polar, leading to a potential decrease in solubility.[7]
IsopropanolMediumPolar Protic1 - 10Lower polarity compared to methanol and ethanol, resulting in reduced solubility.
AcetonitrileMediumPolar Aprotic1 - 5Polar aprotic solvent, but generally a weaker solvent for compounds with strong hydrogen bonding capabilities compared to DMSO.
DichloromethaneMediumNon-polar< 1Can engage in dipole-dipole interactions but lacks hydrogen bonding ability, leading to poor solvation of the polar functional groups.
Ethyl AcetateMediumPolar Aprotic< 1Can act as a hydrogen bond acceptor but is less polar than other aprotic solvents, resulting in low solubility.
WaterHighPolar Protic< 0.1Despite its high polarity and hydrogen bonding capacity, the significant non-polar surface area of the quinazoline and thiophene rings likely leads to poor aqueous solubility.[9]
HexaneLowNon-polar< 0.01A non-polar solvent that cannot effectively solvate the polar functional groups of the molecule.

Discussion and Interpretation

The predicted solubility profile of this compound highlights the importance of matching the polarity and hydrogen bonding characteristics of the solvent with those of the solute. The high predicted solubility in DMSO is a common feature for many drug-like molecules and is why it is frequently used as a solvent for initial biological screening assays.[2]

The moderate solubility in polar protic solvents like methanol and ethanol is attributed to their ability to form hydrogen bonds with the solute.[5] The decreasing trend in solubility from methanol to isopropanol is consistent with the decreasing polarity of the alcohol series.

The predicted poor solubility in water is a critical consideration for drug development. Low aqueous solubility can be a major hurdle for oral bioavailability.[1] Techniques such as salt formation or the use of co-solvents may be necessary to improve the aqueous solubility for formulation purposes. The amine functionality in the molecule provides a potential site for protonation to form a more soluble salt.[6]

The negligible solubility in non-polar solvents like hexane and the low solubility in moderately polar solvents like dichloromethane and ethyl acetate are expected, given the presence of multiple polar functional groups in the molecule.

Diagram of Key Intermolecular Interactions

G cluster_solute This compound cluster_solvents Solvents Solute Quinazoline Core (H-bond acceptor) Amine Linkage (H-bond donor/acceptor) Thiophene & Aromatic Rings (Lipophilic) Protic Polar Protic (e.g., Methanol) H-bond donor H-bond acceptor Solute:n1->Protic:p1 H-bonding Solute:n2->Protic:p2 H-bonding Aprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole H-bond acceptor Solute:n1->Aprotic:a1 Dipole-Dipole Solute:n2->Aprotic:a2 H-bonding Nonpolar Non-polar (e.g., Hexane) van der Waals forces Solute:n3->Nonpolar:np1 Weak Interactions

Caption: Intermolecular forces influencing the solubility of the target compound in different solvent types.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility of this compound. By understanding the interplay between the molecule's structural features and the properties of various solvents, researchers can make informed decisions regarding solvent selection for chemical reactions, purification, and formulation development. The presented experimental protocol offers a standardized method for obtaining empirical solubility data, which is an indispensable step in the progression of any new chemical entity through the drug discovery pipeline. While the provided solubility values are predictive, they offer a solid foundation for initiating laboratory investigations into this promising class of compounds.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Solubility Test | AxisPharm. (URL: )
  • Polarity of Solvents. (URL: )
  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (URL: [Link])

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: )
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (URL: [Link])

  • Comparison of the polarity of organic solvents. (URL: )
  • Solubility of Organic Compounds. (URL: )
  • Solvents and Polarity - Department of Chemistry : University of Rochester. (URL: [Link])

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (URL: [Link])

  • Solubility of Organic Compounds - Chemistry Steps. (URL: [Link])

  • Examples of High Polarity Solvents - The Periodic Table. (URL: [Link])

  • This compound - 广州伟伯科技有限公司. (URL: [Link])

  • 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine - PubChem. (URL: [Link])

  • 6-chloro-2-(4-methylpiperazin-1-yl)-N-[(3-methylthiophen-2-yl)methyl]quinazolin-4-amine. (URL: [Link])

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: [Link])

  • CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

  • N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine - PubChem - NIH. (URL: [Link])

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (URL: [Link])

Sources

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine molecular docking studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Molecular Docking Studies of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Abstract

This technical guide provides a comprehensive, step-by-step framework for conducting molecular docking studies on this compound, a representative member of the pharmacologically significant quinazoline class. Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the scientific rationale behind each methodological choice, from target selection and validation to the nuanced interpretation of docking results. By integrating principles of computational drug design with established best practices, this guide serves as a self-validating system to ensure the generation of robust, reliable, and actionable in silico data. The workflow is illustrated with detailed protocols, data tables, and Graphviz diagrams to enhance clarity and reproducibility.

Introduction: The Quinazoline Scaffold and the Role of Molecular Docking

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The success of quinazoline-based drugs, particularly in oncology, is often attributed to their ability to act as "hinge-binding" motifs in the ATP-binding pockets of various protein kinases.[4] Notable examples include EGFR inhibitors used in cancer therapy.[5][6]

The subject of this guide, this compound, combines this potent quinazoline core with a flexible thiophene-containing side chain, presenting a unique chemical architecture for molecular recognition. To explore its therapeutic potential, in silico techniques like molecular docking are indispensable. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] This approach is crucial in modern drug discovery for rapidly screening virtual libraries, elucidating potential mechanisms of action, and guiding the rational design of more potent and selective analogs.[7][8]

This guide will use Epidermal Growth Factor Receptor (EGFR) as an exemplary target, given its high relevance to quinazoline inhibitors, to illustrate a complete and rigorous molecular docking workflow.[4][8]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process that ensures the biological relevance and computational validity of the results. The workflow can be visualized as a multi-stage pipeline, beginning with data preparation and culminating in rigorous validation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Selection & Rationale Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand Structure Preparation Protein_Prep->Ligand_Prep Grid_Gen Binding Site Definition (Grid Generation) Ligand_Prep->Grid_Gen Docking_Sim Docking Simulation Grid_Gen->Docking_Sim Results_Analysis Results Analysis (Scoring & Pose Visualization) Docking_Sim->Results_Analysis Protocol_Validation Protocol Validation (Re-docking & RMSD) Results_Analysis->Protocol_Validation Protocol_Validation->Target_Selection Iterative Refinement G start Start: Download PDB (e.g., 1M17) step1 Remove Non-essential Molecules (Water, Solvents, Ions) start->step1 step2 Separate Co-crystallized Ligand (Save for Validation) step1->step2 step3 Add Polar Hydrogens (Corrects Tautomeric/Ionization States) step2->step3 step4 Assign Partial Charges (e.g., Gasteiger Charges) step3->step4 end End: Save as PDBQT File (Ready for Docking) step4->end

Caption: Step-by-step workflow for protein preparation.

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file for the EGFR kinase domain (e.g., PDB ID: 1M17) from the RCSB PDB database. [9]2. Clean Protein: Load the PDB file into a molecular modeling program (e.g., AutoDockTools, PyMOL, Chimera).

    • Causality: Water molecules, ions, and co-solvents from crystallization are typically removed because they can interfere with ligand binding unless a specific water molecule is known to be critical for the ligand-protein interaction (a "structural water").

  • Separate Chains and Ligands: The 1M17 structure contains the protein and its co-crystallized inhibitor, Erlotinib. Separate the protein chain from the ligand. The Erlotinib structure should be saved to a separate file for later use in protocol validation.

  • Add Hydrogens: Add polar hydrogen atoms to the protein.

    • Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors, which are critical for calculating accurate binding interactions.

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges).

    • Causality: Atomic charges are fundamental to calculating the electrostatic interaction term in the docking scoring function, a major component of the binding energy.

  • Save in Required Format: Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protocol: Ligand Preparation

The ligand, this compound, must be converted into a low-energy, 3D conformation with correct atom types and charges.

G start Start: Obtain 2D Structure (e.g., from PubChem or Draw) step1 Generate 3D Coordinates start->step1 step2 Perform Energy Minimization (Using a Force Field, e.g., MMFF94) step1->step2 step3 Assign Partial Charges step2->step3 step4 Define Rotatable Bonds (Allows Ligand Flexibility) step3->step4 end End: Save as PDBQT File (Ready for Docking) step4->end

Caption: Step-by-step workflow for ligand preparation.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool like MarvinSketch or obtain it from a database like PubChem. [10]2. Generate 3D Conformation: Convert the 2D structure into a 3D model.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1).

    • Causality: This step finds a low-energy, stable conformation of the ligand. Docking a high-energy, strained ligand would produce artifactually poor scores and is not representative of its state in solution.

  • Assign Charges and Torsions: As with the protein, assign partial charges. The software will also automatically detect rotatable bonds, which allows for conformational flexibility during the docking simulation.

  • Save in Required Format: Save the final ligand structure in the PDBQT format.

Phase 2: Execution - The Docking Simulation

With the prepared molecules, the next phase is to define the search space and run the simulation.

Protocol: Defining the Binding Site (Grid Generation)

Instead of searching the entire protein surface, we define a search space—a "grid box"—encompassing the active site where the ligand is expected to bind.

Step-by-Step Methodology:

  • Identify the Active Site: For our chosen structure (1M17), the active site is clearly defined by the location of the co-crystallized inhibitor, Erlotinib.

  • Center the Grid: In the docking software, center the grid box on the geometric center of the bound Erlotinib.

  • Set Grid Dimensions: Adjust the size of the box (e.g., 60 x 60 x 60 Å) to be large enough to accommodate the ligand (this compound) and allow it to rotate and translate freely within the active site.

    • Causality: A box that is too small may prevent the ligand from finding its optimal pose, while a box that is too large increases computation time unnecessarily and can lead to non-specific binding poses.

Protocol: Performing the Docking Simulation

This step involves running the docking algorithm, which will explore many possible conformations of the ligand within the defined binding site and rank them using a scoring function.

Step-by-Step Methodology:

  • Select Docking Software: Choose a validated docking program. AutoDock Vina is a widely used and effective open-source option. Other excellent choices include Glide, GOLD, or LeDock.

  • Configure Docking Parameters:

    • Input Files: Specify the prepared protein and ligand PDBQT files.

    • Grid Parameters: Provide the center and dimensions of the grid box defined previously.

    • Exhaustiveness: Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A typical value is 8, but increasing it (e.g., to 16 or 32) can improve the reliability of the result at the cost of longer computation time.

  • Launch the Simulation: Execute the docking run. The program will generate an output file containing several predicted binding poses, ranked by their binding affinity scores.

Phase 3: Analysis and Validation

Generating results is not the end. The output must be carefully analyzed for chemical plausibility and the entire protocol must be validated to ensure it is trustworthy.

Analysis of Docking Results

Interpreting the Score: The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction. [11]However, this score is a prediction and should be used for relative comparison, not as an absolute measure of affinity. [11] Visualizing the Pose:

  • Load the Complex: Open the protein structure and the top-ranked ligand pose in a visualization tool (e.g., Discovery Studio, PyMOL).

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: The quinazoline core nitrogen atoms are classic hydrogen bond acceptors.

    • Hydrophobic Interactions: The thiophene and chloro-substituted benzene rings are likely to engage in hydrophobic contacts.

    • Pi-Stacking: Aromatic rings on the ligand and protein (e.g., Phenylalanine, Tyrosine) may stack.

  • Compare with Known Binders: Compare the binding mode of your compound to that of the co-crystallized inhibitor (Erlotinib). Does it occupy the same general space? Does it form interactions with the same key "gatekeeper" residues? This comparison provides a crucial sanity check.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound -9.2Met793, Leu718, Gly796, Thr790H-Bond (N1 of quinazoline), Hydrophobic
Erlotinib (Reference) -10.5Met793, Leu718, Cys797, Thr790H-Bond (N1 of quinazoline), Hydrophobic
Protocol Validation: The Trustworthiness Check

A docking protocol is only reliable if it can reproduce known experimental results. The gold standard for validation is re-docking . [12]

G start Start: Use Original PDB Complex (e.g., 1M17 with Erlotinib) step1 Extract Co-crystallized Ligand (Erlotinib) start->step1 step2 Prepare Protein and Ligand (Using the Same Protocol) step1->step2 step3 Re-dock the Ligand into the Protein step2->step3 step4 Superimpose Docked Pose on Crystal Pose step3->step4 decision Calculate RMSD. Is RMSD < 2.0 Å? step4->decision valid Result: Protocol is Validated decision->valid Yes invalid Result: Protocol is NOT Valid. Re-evaluate Parameters (e.g., Grid Box, Exhaustiveness) decision->invalid No

Caption: The logic of the re-docking validation protocol.

Step-by-Step Methodology:

  • Extract Native Ligand: Take the co-crystallized ligand (Erlotinib) that was separated in the protein preparation step.

  • Re-dock: Using the exact same protein preparation, grid parameters, and docking settings, dock Erlotinib back into the EGFR binding site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Erlotinib onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Evaluate: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation. [12][13]It demonstrates that your docking protocol is capable of accurately reproducing the experimentally determined binding mode. If the RMSD is higher, the protocol parameters (especially the grid box definition) must be re-evaluated.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound workflow for conducting molecular docking studies on this compound. By following this structured approach—from careful target selection and meticulous preparation to robust protocol validation—researchers can generate high-confidence in silico predictions.

The results from a validated docking study serve as a powerful hypothesis-generating tool. They can predict whether a compound is likely to be active, illuminate its potential binding mechanism, and provide structural insights for designing the next generation of analogs with improved potency or selectivity. The logical next steps following a promising docking result include more computationally intensive analyses like Molecular Dynamics (MD) simulations to assess the stability of the ligand-protein complex over time, and in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its drug-like properties. [4][14][15]Ultimately, these computational predictions must be confirmed through in vitro and in vivo experimental validation.

References

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Available at: [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. MDPI. Available at: [Link]

  • How to validate the molecular docking results ?. ResearchGate. Available at: [Link]

  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. Available at: [Link]

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. Available at: [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science Publishers. Available at: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PubMed. Available at: [Link]

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central, National Institutes of Health. Available at: [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. ResearchGate. Available at: [Link]

  • Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. Available at: [Link]

  • Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. MDPI. Available at: [Link]

  • Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. Frontiers. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replic. Gene. Available at: [Link]

  • Simple Graph - GraphViz Examples and Tutorial. GraphViz. Available at: [Link]

  • User Guide — graphviz 0.21 documentation. Graphviz. Available at: [Link]

  • 6-chloro-2-(4-methylpiperazin-1-yl)-N-[(3-methylthiophen-2-yl)methyl]quinazolin-4-amine. PubChem. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central, National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PubMed Central, National Institutes of Health. Available at: [Link]

  • N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine. PubChem. Available at: [Link]

  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. PubMed. Available at: [Link]

Sources

A Technical Guide to Pharmacophore Modeling of Quinazoline Derivatives: From Hypothesis to Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

In the landscape of medicinal chemistry, the quinazoline nucleus stands as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. This bicyclic heterocycle, formed by the fusion of a benzene and a pyrimidine ring, is the cornerstone of numerous therapeutic agents, particularly in oncology with FDA-approved drugs like gefitinib and erlotinib.[1][2][3] The versatility of the quinazoline scaffold allows for chemical modifications that can modulate its interaction with various biomolecules, making it a focal point in modern drug discovery.[4]

Parallel to the exploration of such potent scaffolds, computational methods have revolutionized the efficiency and precision of drug design. Among these, pharmacophore modeling has emerged as an indispensable tool.[5][6] A pharmacophore is an abstract representation of the key steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target.[7] By distilling complex molecular interactions into a simple 3D model, pharmacophore-based approaches provide a powerful filter for virtual screening, lead optimization, and scaffold hopping.[8]

This guide offers a comprehensive, in-depth exploration of the pharmacophore modeling workflow as applied to the quinazoline scaffold. Moving beyond a mere list of steps, we will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this technique effectively. We will navigate the entire pipeline, from initial data curation and model generation to rigorous validation and the successful identification of novel hits.

Chapter 1: Foundational Concepts

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline core is a nitrogen-containing heterocyclic compound that has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] Its "privileged" status stems from its rigid structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors, providing key anchor points within a protein's binding site. The aromatic nature of the rings also facilitates crucial π-π stacking and hydrophobic interactions. This inherent versatility has established the quinazoline scaffold as a highly successful framework in drug design.[9]

Pharmacophore Modeling: Principles and Approaches

A pharmacophore model is not a real molecule but rather a 3D spatial arrangement of abstract chemical features. These features typically include:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom.

  • Hydrogen Bond Donor (HBD): A Lewis acidic hydrogen atom.

  • Hydrophobic (HY): A non-polar group.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system.

  • Positive/Negative Ionizable (PI/NI): A group that can carry a formal charge.

The two principal methodologies for generating a pharmacophore model are ligand-based and structure-based, the choice of which is dictated by the available data.[8][10]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active molecules is available.[11] The method relies on aligning a set of active compounds and extracting the common chemical features that are presumed to be responsible for their biological activity.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, this method is preferred.[10] The pharmacophore features are derived directly from the key interactions observed between the protein and a bound ligand within the active site, providing a more direct and often more accurate model.[5]

G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach L_Input Set of Active Ligands L_Process Align Ligands & Extract Common Features L_Input->L_Process L_Output Pharmacophore Hypothesis L_Process->L_Output Model Generated Pharmacophore Model S_Input Protein-Ligand Complex (e.g., PDB Structure) S_Process Analyze Binding Site & Identify Key Interactions S_Input->S_Process S_Output Pharmacophore Hypothesis S_Process->S_Output workflow DataPrep Phase I: Data Preparation ModelGen Phase II: Model Generation DataPrep->ModelGen Validation Phase III: Model Validation ModelGen->Validation Screening Phase IV: Virtual Screening Validation->Screening Hits Hit Identification Screening->Hits

Figure 2: The overall pharmacophore modeling and virtual screening workflow.
Phase I: Data Preparation and Curation

The quality of the input data directly determines the quality of the resulting pharmacophore model. This phase requires meticulous attention to detail.

Experimental Protocol: Ligand Data Curation (for Ligand-Based Modeling)

  • Training Set Selection:

    • Rationale: The training set forms the basis of the model. It should be structurally diverse and span a significant range of biological activities (e.g., from nanomolar to micromolar IC50 values). This diversity helps the algorithm identify features that are essential for high activity versus those that are merely present.

    • Action: Compile a set of 15-30 active quinazoline derivatives with experimentally determined activities against the target of interest. [12]2. Test Set Selection:

    • Rationale: The test set is used for external validation to assess the model's predictive power on compounds it has not seen before.

    • Action: Select a separate set of known active compounds (5-10 molecules) that were not included in the training set.

  • Decoy Set Generation:

    • Rationale: A decoy set consists of molecules that are presumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds. This set is crucial for validating that the model can distinguish true actives from random molecules.

    • Action: Use a service like the DUD-E decoy database to generate a set of decoys for each active compound. [13]4. Structure Standardization:

    • Rationale: Inconsistent chemical representations can corrupt the model. All molecules must be standardized.

    • Action: For all datasets (training, test, decoys), correct structural errors, generate appropriate ionization and tautomeric states at a physiological pH (e.g., 7.4), and create low-energy 3D conformations for each molecule using computational chemistry software. [14] Experimental Protocol: Protein Structure Preparation (for Structure-Based Modeling)

  • Structure Retrieval:

    • Action: Download the 3D coordinates of the target protein, preferably co-crystallized with a quinazoline-based ligand, from the Protein Data Bank (PDB).

  • Structure Cleanup:

    • Rationale: Raw PDB files often contain non-essential components (water molecules, co-solvents) and lack hydrogen atoms, which are necessary for defining interactions.

    • Action: Remove water molecules that are not critical for ligand binding. Add hydrogen atoms and assign correct protonation states to amino acid residues. Correct any missing atoms or residues.

  • Binding Site Definition:

    • Rationale: The pharmacophore model is derived from the interactions within the active site.

    • Action: Define the binding pocket based on the location of the co-crystallized ligand.

Phase II: Pharmacophore Model Generation

With curated data, the process of generating pharmacophore hypotheses can begin. This is typically performed using specialized software such as Phase (Schrödinger), LigandScout, or Discovery Studio. [14][15][16]

  • Ligand-Based: The software aligns the training set molecules and identifies common pharmacophoric features. It then generates a series of hypotheses, each representing a different combination and spatial arrangement of these features. [17]Each hypothesis is scored based on how well it maps the most active compounds.

  • Structure-Based: The software analyzes the protein-ligand interaction patterns within the defined binding site. It automatically generates features corresponding to hydrogen bonds, hydrophobic contacts, and aromatic interactions observed in the complex. This often results in a single, high-confidence model.

Phase III: Rigorous Model Validation

This is the most critical phase. A pharmacophore model that has not been rigorously validated is not trustworthy and should not be used for virtual screening. [10]The goal of validation is to prove that the model can successfully distinguish active compounds from inactive ones and that its predictive ability is not due to random chance.

validation TrainingSet Training Set (Actives) Model Generated Pharmacophore Model TrainingSet->Model Metrics Calculate Validation Metrics Model->Metrics TestSet Test Set (Actives) TestSet->Metrics DecoySet Decoy Set (Inactives) DecoySet->Metrics Result Validated Model Metrics->Result

Figure 3: The conceptual workflow for pharmacophore model validation.

Experimental Protocol: Model Validation

  • Test Set Screening:

    • Action: Screen the test set and the decoy set against the generated pharmacophore hypothesis.

    • Objective: The model should identify a high percentage of the test set actives while rejecting a high percentage of the decoys.

  • Calculation of Metrics:

    • Action: Use the screening results to calculate key statistical metrics that quantify the model's quality.

    • Objective: These metrics provide a quantitative assessment of the model's predictive power.

  • Receiver Operating Characteristic (ROC) Curve:

    • Action: Plot the true positive rate versus the false positive rate.

    • Objective: The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and inactives. An AUC of 1.0 indicates a perfect model, while 0.5 suggests random performance. A good model typically has an AUC > 0.7. [18] Table 1: Key Pharmacophore Validation Metrics

MetricDescriptionGood Value
Enrichment Factor (EF) The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.EF > 1.0 (Higher is better)
Güner-Henry (GH) Score A scoring method that balances the yield of actives in the hit list against the percentage of false positives.0.7 - 1.0 (Excellent)
Area Under Curve (AUC) The area under the ROC curve, measuring the model's ability to distinguish between active and inactive compounds.> 0.7 (Higher is better)

Chapter 3: Application of the Validated Model: Virtual Screening

Once a pharmacophore model is validated, it becomes a powerful 3D query for virtual screening—the process of searching large compound libraries to find novel molecules that match the model. [19]

screening_cascade Database Compound Database (e.g., ZINC, Enamine) ~10^6-10^7 compounds PharmScreen Pharmacophore Screening Database->PharmScreen ~10^4-10^5 hits Lipinski Drug-Likeness Filter (e.g., Lipinski's Rule of 5) PharmScreen->Lipinski ~10^3 hits Docking Molecular Docking Lipinski->Docking ~10^2 hits FinalHits Final Hits for Experimental Testing ~10-100 compounds Docking->FinalHits

Figure 4: A typical virtual screening cascade to refine hits.

Experimental Protocol: Virtual Screening and Hit Refinement

  • Database Preparation:

    • Rationale: Commercial or public databases (e.g., ZINC, ChEMBL, MolPort) contain millions of compounds that must be prepared for 3D screening. [20] * Action: For the chosen database, generate a multi-conformational 3D representation for each molecule, including relevant ionization and tautomeric states. Many software suites offer pre-prepared databases. [14]2. Pharmacophore Screening:

    • Action: Use the validated pharmacophore model as a query to screen the prepared 3D database. The output is a list of molecules that geometrically and chemically match the pharmacophore features.

  • Hit Filtering (Post-Processing):

    • Rationale: The initial hit list can be large and may contain compounds with undesirable properties. A filtering cascade is essential to prioritize the most promising candidates.

    • Action 1 (Drug-Likeness): Apply computational filters like Lipinski's Rule of Five or Veber's rules to remove compounds with poor predicted oral bioavailability. [20] * Action 2 (Molecular Docking): For the remaining hits, perform molecular docking into the target protein's active site. [21]This step predicts the binding pose and provides a physics-based score to rank the compounds. It serves as an excellent cross-validation method to ensure the pharmacophore hits can be accommodated within the binding pocket.

  • Final Hit Selection:

    • Action: Visually inspect the docking poses of the top-scoring compounds. Select a final, diverse set of candidates for acquisition and experimental validation.

Chapter 4: Case Study: Discovery of Novel Quinazoline-Based Acetylcholinesterase (AChE) Inhibitors

This case study is a synthesis of published methodologies to illustrate the practical application of the workflow. [21][22]

  • Objective: To identify novel quinazoline derivatives as potential inhibitors of Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. [21]* Methodology: A ligand-based approach was chosen due to the availability of a well-defined set of known quinazoline-based AChE inhibitors. [21] 1. Data Preparation: A training set of 25 quinazoline derivatives with known AChE inhibitory activity was compiled. A test set of 8 actives and a corresponding decoy set were also prepared. 2. Model Generation: A 3D-QSAR-based pharmacophore model was developed. The best hypothesis, AAAHR_1, consisted of three aromatic rings, one hydrogen bond acceptor, and one hydrophobic group. [21] 3. Model Validation: The AAAHR_1 model was validated using the test set and decoys. The results, shown below, indicated a high-quality, predictive model.

Table 2: Validation Results for the AAAHR_1 Pharmacophore Model

MetricValueInterpretation
GH Score 0.85Excellent ability to separate actives from inactives.
AUC (ROC Curve) 0.92High confidence in the model's predictive power.
Enrichment Factor (Top 1%) 45The model is highly effective at finding actives early in a ranked list.
  • Virtual Screening & Results:

    • The validated AAAHR_1 model was used as a 3D query to screen the ASINEX database. [21] 2. The initial hits were filtered for drug-likeness and then subjected to molecular docking into the AChE active site.

    • The top-ranked compounds were further analyzed using MM-GBSA free energy calculations and molecular dynamics simulations to confirm the stability of their binding poses. [21][23]* Outcome: This workflow led to the identification of three novel, non-quinazoline scaffolds that satisfied the pharmacophore and showed high predicted binding affinity and stability, marking them as promising candidates for future synthesis and in vitro testing. [21]This demonstrates how pharmacophore modeling can successfully guide the discovery of new chemotypes.

Conclusion and Future Directions

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing a rational and efficient framework for navigating the vastness of chemical space. When applied to a privileged scaffold like quinazoline, it empowers researchers to rapidly identify novel lead compounds and better understand complex structure-activity relationships. The key to success, as emphasized throughout this guide, lies in a methodical approach centered on meticulous data preparation and, most importantly, rigorous and multifaceted validation.

The field continues to evolve, with emerging trends promising even greater predictive power. Dynamic pharmacophores ("dynophores") derived from molecular dynamics simulations are beginning to capture the flexibility of protein targets, while the integration of machine learning and artificial intelligence is enhancing model generation and screening accuracy. [24]By embracing these robust computational strategies, the scientific community can accelerate the discovery of the next generation of quinazoline-based therapeutics.

References

  • Kumar, V., Jangid, K., Kumar, N., & Kumar, V. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure & Dynamics, 43(5), 2631-2645. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • Das, D., Meena, S., & Bawa, S. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1668-1685. [Link]

  • El-Sayed, N. F., Ahmed, A. S., & El-Adl, K. (2024). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 29(3), 677. [Link]

  • XtalPi. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. XtalPi. [Link]

  • Voet, A. R. D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]

  • Das, D., Meena, S., & Bawa, S. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate. [Link]

  • Alam, M. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6297. [Link]

  • Elsaka, M. B., Taha, M. A., Tayel, M. F., Tawfik, S. M., Ibrahim, M. A. A., & Shoeib, T. (2025). Pharmacophore Modeling: Advances and Pitfalls. Frontiers in Molecular Biosciences. [Link]

  • Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. ResearchGate. [Link]

  • Schrödinger. (n.d.). Phase. Schrödinger. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. ResearchGate. [Link]

  • Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 2, e469. [Link]

  • Click2Drug. (2018). Directory of in silico Drug Design tools. Click2Drug. [Link]

  • El-Gazzar, M. G., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. F1000Research, 14, 1322. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. ResearchGate. [Link]

  • Datta, J., et al. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

  • Sravanthi, K., & Manjula, A. (2015). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Rampogu, S., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2841-2852. [Link]

  • Medium. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Medium. [Link]

  • Schuster, D., & Langer, T. (2012). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 17(1), 1098-1131. [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. ResearchGate. [Link]

  • Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Taylor & Francis Online. [Link]

  • Uddin, M. J., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1261. [Link]

  • El-Gazzar, M. G., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PubMed. [Link]

  • InteLigand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. InteLigand. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]

  • ResearchGate. (n.d.). Quinazolines and Quinazolinones as Pharmacophores: Synthetic Approaches and Biomedical Applications. ResearchGate. [Link]

  • Abdullahi, M., et al. (2023). Ligand-based drug design of quinazolin-4(3H)-ones as breast cancer inhibitors using QSAR modeling, molecular docking, and pharmacological profiling. ResearchGate. [Link]

  • Pharmacy Council of India. (2020). Demonstration-7 Pharmacophore model generation and screening. YouTube. [Link]

  • ResearchGate. (2024). Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate. [Link]

  • InteLigand. (n.d.). Creating a ligand-based pharmacophore. InteLigand. [Link]

  • Sagiru, H. A., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and therapeutic potential assessment. Future Journal of Pharmaceutical Sciences, 8(1), 1-12. [Link]

  • ResearchGate. (2025). Strategies to select the best pharmacophore model: a case study in pyrazoloquinazoline class of PLK-1 inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences, 12(12), 8551-8573. [Link]

  • ResearchGate. (2025). Pyrazoloquinazoline Tricyclic System as Novel Scaffold to Design New Kinase CK2 Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2016). Quinazoline pharmacophore in therapeutic medicine. ResearchGate. [Link]

  • Abdulfatai, U., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Heliyon, 6(2), e03339. [Link]

  • Stanciu, C. E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10398. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, a key intermediate in medicinal chemistry. Quinazoline derivatives are a significant class of heterocyclic compounds, widely investigated for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] This protocol details a reliable and efficient method starting from 2,4-dichloroquinazoline via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind reagent selection, reaction conditions, and safety protocols are thoroughly discussed to ensure reproducibility and safe laboratory practice.

Introduction & Scientific Background

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a foundational component in the design of novel therapeutic agents.[6] Specifically, substitution at the C2 and C4 positions of the quinazoline ring is a common strategy for developing potent kinase inhibitors and other targeted therapies.[1][3]

The target molecule, this compound, serves as a versatile building block. The chlorine atom at the C2 position can be subsequently displaced by other nucleophiles, while the thiophene moiety can engage in critical interactions within a biological target's binding site. The synthesis relies on the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline precursor. The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This inherent electronic property allows for a highly regioselective reaction.[6]

Mechanistic Rationale

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The primary amine of thiophen-2-ylmethanamine attacks the electron-deficient C4 carbon of 2,4-dichloroquinazoline. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group from the C4 position.

This process is highly regioselective for the C4 position due to greater stabilization of the reaction intermediate.[6]

Synthesis Scheme

The overall synthetic pathway is illustrated below. The first step involves the preparation of the key intermediate, 2,4-dichloroquinazoline, from quinazoline-2,4-dione. The second step is the regioselective amination to yield the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective SNAr A Quinazoline-2,4-dione B 2,4-Dichloroquinazoline A->B  POCl₃, N,N-Dimethylaniline (cat.), Reflux   C 2,4-Dichloroquinazoline E This compound C->E  Isopropanol, Reflux   D Thiophen-2-ylmethanamine D->E  Isopropanol, Reflux  

Figure 1: Two-step synthesis workflow.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )PuritySupplier Notes
Quinazoline-2,4-dioneC₈H₆N₂O₂162.15≥98%Starting Material
Phosphorus oxychloride (POCl₃)POCl₃153.33≥99%Highly Corrosive & Water-Reactive
N,N-DimethylanilineC₈H₁₁N121.18≥99%Catalyst
Thiophen-2-ylmethanamineC₅H₇NS113.18≥98%Nucleophile
Isopropanol (IPA)C₃H₈O60.10AnhydrousReaction Solvent
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01aq. solutionWorkup
Anhydrous Sodium SulfateNa₂SO₄142.04GranularDrying Agent
TLC Plates--Silica Gel 60 F₂₅₄Reaction Monitoring
Equipment
  • Three-neck round-bottom flasks with appropriate stoppers

  • Reflux condenser with gas bubbler/drying tube

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Fume hood

Experimental Protocols

CRITICAL SAFETY NOTICE: This entire procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles, is mandatory. Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water; handle with extreme caution.[7][8][9]

Step 1: Synthesis of 2,4-Dichloroquinazoline
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charging Flask: To the flask, add quinazoline-2,4-dione (10.0 g, 61.7 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (60 mL, 645 mmol) to the flask, followed by a catalytic amount of N,N-dimethylaniline (0.6 mL).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 5 hours. The reaction mixture should become a clear, homogenous solution.

  • Workup: Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. Caution: This is an exothermic process.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing thoroughly with cold distilled water until the filtrate is neutral.

  • Drying: Dry the collected solid under vacuum to yield 2,4-dichloroquinazoline as a solid. The product can be used in the next step without further purification if desired.

Step 2: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloroquinazoline (5.0 g, 25.1 mmol) in isopropanol (50 mL).[10]

  • Nucleophile Addition: To the stirred solution, add thiophen-2-ylmethanamine (2.84 g, 25.1 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (3:7).

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₃H₁₀ClN₃S
Molecular Weight 275.76 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 4.85 (d, 2H), 6.95 (m, 1H), 7.05 (m, 1H), 7.40 (m, 1H), 7.55 (t, 1H), 7.75 (d, 1H), 7.85 (t, 1H), 8.50 (d, 1H), 9.10 (br s, 1H).
Mass Spectrometry (ESI+) m/z: 276.0 [M+H]⁺

Note: NMR chemical shifts are approximate and should be verified experimentally.

Safety & Waste Disposal

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_disposal Waste Disposal PPE Lab Coat Safety Goggles (Required) Chemical-Resistant Gloves Handling Phosphorus Oxychloride Corrosive Water-Reactive Toxic Inhalation Hazard Disposal Halogenated Organic Waste Aqueous Waste (Neutralize First)

Figure 2: Key safety considerations.

  • Phosphorus Oxychloride: Extremely hazardous. It is corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate PPE.[7][8] An emergency shower and eyewash station must be readily accessible.[9]

  • 2,4-Dichloroquinazoline: Skin and eye irritant. Avoid breathing dust.[11]

  • Waste Disposal: All organic waste, especially halogenated solvents and reagents, must be collected in a designated halogenated waste container. Aqueous waste from the workup should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC.
Formation of di-substituted product in Step 2 Reaction temperature too high or reaction time too long.Carefully control the reflux temperature. Monitor the reaction closely by TLC and stop once the starting material is consumed.
Product is an oil/fails to precipitate Impurities present; insufficient cooling.Try adding a non-polar solvent like hexane to induce precipitation (trituration). If that fails, purify via column chromatography (silica gel).

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Alam, M. A., et al. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Jampilek, J. & Kralova, K. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. Available at: [Link]

  • Shanmugasundaram, B., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention. Available at: [Link]

  • Lanxess. Phosphorus oxychloride Product Safety Assessment. Available at: [Link]

  • PubChem. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine. National Institutes of Health. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

  • NJ.gov. Hazard Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. New Jersey Department of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic structure that has become a cornerstone in medicinal chemistry and drug development. Its derivatives are recognized for a wide spectrum of biological activities, most notably as potent anticancer agents.[1][2][3][4][5] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline framework and function by inhibiting key protein kinases involved in cancer cell proliferation and survival.[1][3]

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is a novel derivative belonging to this promising class of compounds. Its unique substitution with a thiophene moiety suggests the potential for distinct biological interactions and therapeutic applications.[6] These application notes provide a comprehensive guide for researchers to systematically evaluate the cellular effects of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The protocols herein are designed to be robust and are grounded in established methodologies for characterizing kinase inhibitors and cytotoxic agents.

Hypothesized Mechanism of Action: Targeting Cellular Signaling Pathways

Based on the extensive literature on quinazoline derivatives, it is hypothesized that this compound may exert its effects by inhibiting key signaling pathways that are often dysregulated in cancer.[2][3][4] A primary mode of action for many quinazolines is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), or downstream intracellular kinases like those in the PI3K/Akt/mTOR pathway.[1][2] Inhibition of these pathways can disrupt critical cellular processes, leading to a reduction in cell proliferation, cell cycle arrest, and the induction of apoptosis.[4][7]

Hypothesized_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Pathway Compound This compound EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized mechanism targeting the EGFR-PI3K/Akt pathway.

I. Assessment of Cytotoxicity and Cell Proliferation (MTT Assay)

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8][9][10] In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[8][11]

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: MTT Assay
  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[10][11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

ParameterRecommended RangeRationale
Seeding Density 1,000 - 100,000 cells/wellCell-line dependent; should be in the logarithmic growth phase at the end of the assay.[10]
Compound Concentration 0.1 µM - 100 µMA wide range is used for initial screening to determine the IC₅₀.[14]
Incubation Time 24, 48, 72 hoursTo assess both short-term and long-term cytotoxic effects.[12]
MTT Incubation 2 - 4 hoursSufficient time for formazan crystal formation without causing toxicity from the reagent itself.[10]

II. Analysis of Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V and Propidium Iodide (PI) assay is the gold standard. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16][17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15][16]

Principle of Annexin V/PI Apoptosis Detection

Apoptosis_Populations Q1 Q1 Annexin V (-) PI (+) Necrotic Q2 Q2 Annexin V (+) PI (+) Late Apoptotic Q3 Q3 Annexin V (-) PI (-) Viable Q4 Q4 Annexin V (+) PI (-) Early Apoptotic XAxis Annexin V-FITC --> YAxis <-- Propidium Iodide p1->p2 p1->p3 p2->p4 p3->p4

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

  • Washing: Wash the cells twice with cold 1X PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Be sure to include single-stain controls for proper compensation.

III. Investigation of Cell Cycle Perturbations

Many cytotoxic compounds, particularly those targeting DNA replication or mitotic machinery, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[4][7] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[19][20]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Cell Cycle Analysis
  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at relevant concentrations for a predetermined duration (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.

  • Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[19][21]

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[19][21]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21] An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

IV. Elucidation of Molecular Mechanisms via Western Blotting

To investigate the molecular targets of this compound, Western blotting is an indispensable technique.[22] It allows for the detection and semi-quantification of specific proteins within a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, one can determine if the compound inhibits a particular signaling pathway.[22][23]

Protocol: Western Blotting
  • Cell Lysis: After treating cells with the compound for a short duration (e.g., 30 minutes to 6 hours), wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22][24]

  • Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-EGFR, EGFR, β-actin) overnight at 4°C with gentle agitation.[24]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or X-ray film.[22]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between treated and control samples.

Potential Protein Targets for Analysis:

  • EGFR Pathway: p-EGFR, Total EGFR

  • PI3K/Akt Pathway: p-Akt, Total Akt, p-mTOR, Total mTOR

  • MAPK/ERK Pathway: p-ERK, Total ERK

  • Apoptosis Markers: Cleaved Caspase-3, PARP

  • Cell Cycle Markers: Cyclin D1, p21, p27

References

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • 塞魯士生技有限公司. (n.d.). MTT Assay Protocol.
  • National Institutes of Health. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry - PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • Dove Press. (n.d.). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides.
  • National Institutes of Health. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of....
  • PubMed Central. (n.d.). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells.
  • National Institutes of Health. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
  • Thermo Fisher Scientific UK. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
  • Smolecule. (n.d.). N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine.

Sources

MTT assay protocol for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Determination of in-vitro Cytotoxicity of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying the Cytotoxic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] The novel compound, this compound, is a subject of interest for its potential cytotoxic effects, which necessitate rigorous evaluation. This document provides a detailed protocol for assessing its impact on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This application note offers a comprehensive, step-by-step guide grounded in established principles, tailored with specific considerations for handling quinazoline-based compounds, and designed to ensure data integrity and reproducibility.

The Scientific Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[5][6]

  • The Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a pale yellow, water-soluble salt.

  • The Conversion: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes cleave the tetrazolium ring, reducing the MTT into formazan.[5][7]

  • The Product: Formazan is a purple, water-insoluble crystalline product.[5][8]

  • The Quantification: These formazan crystals are solubilized using a solvent, most commonly Dimethyl Sulfoxide (DMSO).[8][9] The resulting purple solution is then quantified by measuring its absorbance with a spectrophotometer (typically at a wavelength of 570 nm).[8]

The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[7] A decrease in signal following treatment with a test compound, such as this compound, indicates a reduction in cell viability or a cytotoxic effect.

Key Considerations for Quinazoline-Based Compounds

Testing heterocyclic compounds like this compound requires attention to specific physicochemical properties to ensure the accuracy of the assay.

  • Solubility: Poor aqueous solubility is a common challenge with quinazoline derivatives.[10][11] It is imperative to first establish a stable stock solution in an appropriate organic solvent.

    • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the standard choice. Ensure the use of fresh, anhydrous DMSO to aid dissolution.[11]

    • Vehicle Control: The final concentration of DMSO in the cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[12] A vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) is mandatory to differentiate the effect of the compound from that of the solvent.

  • Compound Interference: Test compounds that are colored or possess strong reducing properties can interfere with the MTT assay, leading to false results.

    • Validation Step: It is crucial to include a control well containing the highest concentration of the test compound in the culture medium without cells. After the standard incubation and addition of MTT and solubilizer, any significant absorbance reading in this well indicates direct reduction of MTT by the compound and must be subtracted from the experimental values.[13]

Materials and Reagents

  • Biological Materials:

    • Selected mammalian cell line (e.g., HeLa, MCF-7, A549) in the logarithmic growth phase.[12]

  • Test Compound:

    • This compound

  • Reagents & Consumables:

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MTT Reagent (5 mg/mL in sterile Phosphate-Buffered Saline, PBS). Store protected from light at -20°C.[6][9]

    • Solubilization Solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol).

    • Sterile PBS, pH 7.4.

    • Trypsin-EDTA solution.

    • Anhydrous DMSO.

    • Sterile, flat-bottomed 96-well cell culture plates.

    • Sterile pipette tips and serological pipettes.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate spectrophotometer (plate reader) with 570 nm and 630 nm filters.

    • Orbital shaker.

Experimental Workflow Diagram

MTT_Workflow Figure 1. MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h for cell adherence Seed_Cells->Incubate_24h Prep_Compound 3. Prepare serial dilutions of test compound Incubate_24h->Prep_Compound Treat_Cells 4. Treat cells with compound dilutions Prep_Compound->Treat_Cells Incubate_48h 5. Incubate for exposure period (e.g., 48h or 72h) Treat_Cells->Incubate_48h Add_MTT 6. Add MTT Reagent to each well Incubate_48h->Add_MTT Incubate_MTT 7. Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_MTT Add_Solvent 8. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solvent Shake 9. Incubate on shaker to dissolve crystals Add_Solvent->Shake Read_Absorbance 10. Measure Absorbance at 570 nm (Ref: 630 nm) Shake->Read_Absorbance Analyze_Data 11. Calculate % Viability and determine IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for assessing cytotoxicity via the MTT assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

Part 1: Cell Seeding and Preparation
  • Cell Culture: Culture cells in an appropriate medium until they are in the logarithmic growth phase. Ensure cell health and viability before starting the experiment.

  • Optimize Seeding Density: The optimal number of cells per well varies by cell type. It is critical to perform a preliminary titration experiment to find a density that ensures cells are still in their exponential growth phase at the end of the compound exposure period.[12]

    Cell Line Type Typical Seeding Density (cells/well)
    Adherent (e.g., HeLa, A549) 5,000 - 10,000

    | Suspension (e.g., Jurkat) | 20,000 - 50,000 |

  • Plate Cells: Trypsinize (for adherent cells) and count the cells. Dilute the cell suspension to the optimized concentration and seed 100 µL into each well of a 96-well plate.

  • Edge Effect Mitigation: To avoid "edge effects" caused by evaporation, do not use the outermost wells for experimental data. Fill these perimeter wells with 100 µL of sterile PBS or culture medium.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.

Part 2: Compound Treatment
  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations. For an initial screen, a wide range (e.g., 0.1 µM to 100 µM) is recommended. Ensure the final DMSO concentration remains below 0.5%.

  • Plate Layout: Design a plate map that includes all necessary controls in triplicate.

    Well Type Cells Compound Medium Purpose
    Untreated Control Yes No Yes 100% Viability
    Vehicle Control Yes DMSO only Yes Solvent Effect
    Test Wells Yes Yes (Varying Conc.) Yes Compound Cytotoxicity
    Blank (Background) No No Yes Absorbance of medium + MTT

    | Compound Control | No | Yes (Highest Conc.)| Yes | Compound interference with MTT |

  • Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate concentrations of the test compound (or vehicle control/fresh medium for controls).

  • Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be consistent across experiments.[14]

Part 3: MTT Assay Execution
  • Prepare MTT Solution: Thaw the 5 mg/mL MTT stock solution and dilute it to 0.5 mg/mL in a sterile, serum-free medium. Prepare enough for 100 µL per well. Note: Using a serum-free medium during this step minimizes interference from serum components.[12]

  • Add MTT Reagent: After the treatment incubation, carefully remove the culture medium from each well. Immediately add 100 µL of the 0.5 mg/mL MTT solution to all wells, including controls.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light (e.g., wrapped in aluminum foil). During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Ensure Complete Dissolution: Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure all formazan crystals are fully dissolved. Pipette up and down gently if necessary.

Part 4: Data Acquisition and Analysis
  • Measure Absorbance: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background absorbance from fingerprints or cell debris. Read the plate within 1 hour of adding the solubilizer.

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%.[15]

    • Plot a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the corresponding % Viability on the y-axis.

    • Use non-linear regression analysis (sigmoidal dose-response curve fit) in software like GraphPad Prism, Origin, or an appropriate Excel add-in to calculate the precise IC₅₀ value.[16][17]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low Absorbance Readings Cell seeding density is too low. / Insufficient incubation time with MTT reagent.Optimize cell number with a titration experiment.[12] / Increase MTT incubation time to 3-4 hours, checking for purple crystal formation under a microscope.
High Background Absorbance Contamination of culture medium (bacterial/yeast). / Phenol red in the medium interferes with readings.[12] / Compound precipitates in the well.Visually inspect plates for contamination. / Use a phenol red-free medium for the assay incubation steps.[18] / Check compound solubility and visually inspect wells for precipitates before adding MTT.
High Variability Between Replicates Inaccurate pipetting. / Uneven cell seeding. / "Edge effect" due to evaporation.Ensure pipettes are calibrated and use careful technique. / Mix cell suspension thoroughly before and during plating. / Do not use outer wells for data; fill them with sterile PBS or medium.[12]
Viability > 100% at Low Doses Compound may induce cell proliferation at low concentrations (hormesis). / Experimental error.This can be a real biological effect. Ensure data is reproducible. Double-check calculations and control values.

Conclusion

The MTT assay is a powerful tool for the initial screening of the cytotoxic effects of novel compounds like this compound. By following this detailed protocol, which incorporates critical controls for compound-specific properties and best practices for assay execution, researchers can generate reliable and reproducible data. Accurate determination of the IC₅₀ value is a crucial first step in the drug development pipeline, providing a quantitative measure of potency that informs subsequent mechanistic and preclinical studies.

References

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Principles & Applications of cell viability assays (MTT Assays). Slideshare. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT assay. Wikipedia. [Link]

  • Cell Viability Assays: An Overview. MolecularCloud. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU University of Science. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]

  • Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... ResearchGate. [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. NIH. [Link]

  • The Overview of Cell Viability. Cusabio. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • How to calculate IC50 from MTT assay. YouTube. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. [Link]

  • How can I calculate IC50 from mtt results? ResearchGate. [Link]

Sources

Application Note: A Western Blot-Based Method for Validating the Target Engagement of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Target Validation in Drug Discovery

The successful development of targeted therapeutics hinges on a clear understanding of a compound's mechanism of action. Validating that a drug candidate directly interacts with and modulates its intended biological target within a cellular context—a process known as target engagement—is a cornerstone of preclinical research.[1] This confirmation provides the mechanistic link between compound treatment and the observed physiological effects, de-risking progression into more complex models.[1]

The compound 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine belongs to the quinazoline class of small molecules. This scaffold is a well-established pharmacophore in oncology, with numerous approved drugs such as gefitinib and erlotinib functioning as potent protein kinase inhibitors.[2][3][4] Specifically, many 4-anilinoquinazoline derivatives are known to target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in many cancers.[2][5]

Given its structural class, we hypothesize that this compound may function as an inhibitor of the EGFR signaling pathway. Western blotting is a robust and widely accessible immunodetection technique perfectly suited for testing this hypothesis.[6][7] It allows for the semi-quantitative analysis of specific proteins, and critically, their post-translational modifications, such as phosphorylation, which is the universal indicator of kinase activation.[5][8]

This guide provides a comprehensive, field-tested framework for using Western blot analysis to validate the engagement of this compound with its putative target, EGFR, and to characterize its impact on downstream signaling pathways.

Principle of the Assay: Probing Kinase Inhibition via Phosphorylation Status

The activation of the EGFR pathway is initiated by ligand binding, which induces receptor dimerization and autophosphorylation on specific tyrosine residues.[9][10] These phosphotyrosine sites serve as docking platforms for adaptor proteins, triggering downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which drive cell proliferation, survival, and differentiation.[5][11][12]

A small molecule inhibitor that targets the EGFR kinase domain is expected to block this initial autophosphorylation event. Consequently, the activation of all downstream effectors will be attenuated. By using highly specific antibodies that recognize either the total protein or only its phosphorylated form, Western blotting can precisely measure the inhibitory effect of the compound.[5]

Successful target engagement would be demonstrated by a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK) upon treatment with this compound, while the total levels of these proteins remain unchanged.[12][13]

Putative Signaling Pathway and Experimental Workflow

To provide a clear biological and experimental context, the following diagrams illustrate the proposed EGFR signaling cascade and the comprehensive workflow for its analysis by Western blot.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras MAPK/ERK Pathway EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization PI3K PI3K pEGFR->PI3K Ras Ras/Raf pEGFR->Ras Inhibitor 2-chloro-N-(thiophen-2-ylmethyl) quinazolin-4-amine Inhibitor->pEGFR Inhibition Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Survival Cell Survival & Growth pAkt->Survival MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Figure 1: Putative EGFR signaling pathway and the inhibitory point of this compound.

WB_Workflow start 1. Cell Culture (e.g., A431 cells) treatment 2. Compound Treatment - Vehicle (DMSO) - Test Compound (Dose-Response) - Positive Control (e.g., Gefitinib) start->treatment lysis 3. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds_page 5. SDS-PAGE (Protein separation by size) quant->sds_page transfer 6. Protein Transfer (Gel to PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% BSA in TBST) transfer->blocking probing 8. Immunoprobing - Primary Antibody Incubation (e.g., anti-p-EGFR) - Secondary Antibody Incubation (HRP-conjugated) blocking->probing detection 9. Detection (Chemiluminescence - ECL) probing->detection analysis 10. Data Analysis (Densitometry & Normalization) detection->analysis end Target Engagement Validated analysis->end

Figure 2: Comprehensive experimental workflow for Western blot-based target validation.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology. The rationale behind key steps is provided to ensure scientific rigor and reproducibility.

Protocol 1: Cell Culture and Compound Treatment
  • Cell Line Selection: Use a human epidermoid carcinoma cell line, such as A431, which is known to overexpress EGFR. Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1.5 x 10⁶ A431 cells in 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal EGFR activation, replace the growth medium with serum-free DMEM for 12-16 hours prior to treatment.

    • Rationale: Serum contains growth factors that can activate the EGFR pathway, leading to high background phosphorylation. Starvation synchronizes the cells and ensures that any observed signaling is a direct result of the experimental treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in serum-free media to achieve final concentrations for a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Treatment:

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the compound dilutions (e.g., 0.1%).

    • Test Compound: Treat cells with the various concentrations of the compound for a fixed time (e.g., 2 hours).

    • Positive Control: Treat cells with a known EGFR inhibitor like Gefitinib (e.g., 1 µM) as a positive control for pathway inhibition.

  • Stimulation: 15 minutes before the end of the treatment period, stimulate the cells with human EGF at a final concentration of 50 ng/mL to induce robust EGFR phosphorylation.

    • Rationale: Exogenous EGF stimulation provides a strong, synchronized activation of the receptor, creating a large dynamic range to observe the inhibitory effects of the compound.

Protocol 2: Cell Lysate Preparation and Quantification
  • Harvesting: After treatment, immediately place culture dishes on ice and aspirate the media. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]

  • Lysis: Add 150-200 µL of ice-cold RIPA Lysis Buffer supplemented with a cocktail of protease and phosphatase inhibitors to each dish.[15]

    • Rationale: Phosphatase inhibitors are absolutely critical for this assay. They prevent the removal of phosphate groups from activated proteins, thus preserving the signaling state of the cell at the moment of lysis.[16]

  • Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[14][15]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your total protein extract. Store at -80°C or proceed immediately.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Rationale: Equal protein loading across all lanes of the gel is essential for accurate, semi-quantitative comparison of protein levels between different treatment conditions.[14][17]

Protocol 3: SDS-PAGE and Immunoblotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load 20-30 µg of denatured protein per lane into a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration. Run the gel in 1x MOPS or MES running buffer until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 30 seconds before assembling the transfer stack. Perform a wet transfer at 100V for 90 minutes at 4°C.[15]

  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[15]

    • Rationale: BSA is preferred over non-fat milk for blocking when probing for phosphoproteins, as milk contains phosphoproteins (like casein) that can cause high background due to non-specific binding of the phospho-specific antibody.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody diluted in 5% BSA/TBST. Use separate blots for each target. (See Table 2 for antibody suggestions).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5,000-1:10,000 in blocking buffer.[18]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation and Interpretation

Table 1: Hypothetical Quantitative Western Blot Data

Quantitative analysis should be performed using densitometry software (e.g., ImageJ).[15] The intensity of each phospho-protein band should be normalized to its corresponding total protein band and/or a loading control (e.g., β-actin). Data should be presented as a fold change relative to the EGF-stimulated vehicle control.

Target ProteinTreatment GroupDensitometry (Normalized Arbitrary Units)Fold Change vs. Vehicle (+EGF)
p-EGFR (Tyr1068) Vehicle (-EGF)0.05 ± 0.020.05
Vehicle (+EGF)1.00 ± 0.151.00
Compound (1 µM)0.45 ± 0.080.45
Compound (10 µM)0.12 ± 0.040.12
Gefitinib (1 µM)0.08 ± 0.030.08
p-Akt (Ser473) Vehicle (-EGF)0.11 ± 0.030.11
Vehicle (+EGF)1.00 ± 0.181.00
Compound (1 µM)0.58 ± 0.110.58
Compound (10 µM)0.21 ± 0.060.21
Gefitinib (1 µM)0.15 ± 0.050.15
Total EGFR All Groups~1.00No significant change
Total Akt All Groups~1.00No significant change
β-Actin All Groups~1.00No significant change
Interpretation of Results
  • Target Engagement: A significant, dose-dependent decrease in the levels of p-EGFR in the compound-treated groups compared to the EGF-stimulated vehicle control indicates direct engagement and inhibition of the EGFR kinase.[5]

  • Downstream Pathway Modulation: A corresponding dose-dependent decrease in p-Akt and p-ERK confirms that the compound's engagement with EGFR translates to the inhibition of its downstream signaling activity.[12]

  • Specificity Control: The levels of total EGFR, total Akt, and the loading control (β-actin) should remain constant across all lanes.[19] This demonstrates that the compound's effect is on the kinase activity and not due to protein degradation or unequal sample loading.

  • Positive Control: The results from the Gefitinib-treated group should show profound inhibition of phosphorylation, validating that the assay system is responsive to known EGFR inhibitors.[19]

Table 2: Recommended Primary Antibodies for Immunoblotting

The success of a Western blot experiment is critically dependent on the quality and specificity of the primary antibodies.[20][21] Always select antibodies that have been validated for Western blotting.[21][22]

Target ProteinHost SpeciesRecommended DilutionRationale
Phospho-EGFR (Tyr1068) Rabbit1:1000Detects the activated, autophosphorylated form of EGFR.
Total EGFR Rabbit/Mouse1:1000Normalization control for p-EGFR.
Phospho-Akt (Ser473) Rabbit1:1000Key node in a major downstream survival pathway.[11]
Total Akt Rabbit/Mouse1:1000Normalization control for p-Akt.
Phospho-p44/42 MAPK (ERK1/2) Rabbit1:2000Key node in a major downstream proliferation pathway.
Total p44/42 MAPK (ERK1/2) Rabbit/Mouse1:1000Normalization control for p-ERK.
β-Actin Mouse1:5000Housekeeping protein used as a loading control.[19]

Conclusion

This application note details a robust and reliable Western blot-based methodology to investigate the target engagement of this compound. By hypothesizing its target as EGFR based on its chemical class, we have outlined a complete experimental strategy from cell treatment to data interpretation. This approach, which measures the phosphorylation status of the target and its downstream effectors, provides clear, actionable data on the compound's mechanism of action. Adherence to these detailed protocols will enable researchers to confidently validate the intracellular activity of this and other putative kinase inhibitors, a critical step in the journey of drug discovery and development.

References

  • Vertex AI Search. (2025). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide.
  • CST Blog. (n.d.).
  • Bio-Rad Antibodies. (n.d.).
  • R&D Systems. (n.d.).
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Abcam. (n.d.).
  • Bio-Rad Antibodies. (n.d.).
  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading.
  • BenchChem. (2025).
  • PraxiLabs. (2025).
  • Nature. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Abcam. (n.d.).
  • BenchChem. (2025).
  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
  • TotalLab. (n.d.). How to Read Western blot.
  • Precision Biosystems. (2025). Primary Antibody Selection for Western Blotting.
  • Unknown Source. (2025). How to Select the Right Antibody Dilution for Western Blot.
  • Taylor & Francis Online. (2015).
  • Bio-Rad Laboratories. (2021). Quick Tips: Selecting a Primary Antibody to Get the Best Results in Western Blotting.
  • Abcam. (n.d.). Western blot protocol.
  • ResearchGate. (n.d.).
  • Bitesize Bio. (2024). How to Choose Quality Antibodies for Successful Western Blotting.
  • ResearchGate. (n.d.). (A)
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • Excedr. (2023). How To Read a Western Blot: A Guide to Understanding Results.
  • Cell Signaling Technology. (n.d.).
  • LabXchange. (2021). How to Interpret a Western Blot: The basics.
  • NIH. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • NIH. (2019).
  • Thermo Fisher Scientific. (n.d.). Western Blot Protocols and Recipes.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice....
  • Rockland Immunochemicals. (n.d.).
  • ResearchGate. (n.d.). Western blot analysis.
  • BenchChem. (2025). Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors.
  • BenchChem. (n.d.). A Researcher's Guide to Confirming Small Molecule Target Engagement.
  • NIH. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • ResearchGate. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine and related quinazoline derivatives. It provides in-depth, field-proven insights into overcoming common solubility challenges, moving from basic troubleshooting to advanced optimization strategies. Our approach is rooted in explaining the causal mechanisms behind each experimental choice to empower you to make informed decisions in your work.

Part 1: Foundational Knowledge - Understanding the "Why"

A clear understanding of the molecule's inherent properties is the first step toward solving solubility issues.

Q1: What are the key structural features of this compound that dictate its poor solubility?

The solubility behavior of this compound is governed by a combination of its structural components:

  • The Quinazoline Core: This fused aromatic ring system (a benzene ring fused to a pyrimidine ring) is rigid, planar, and hydrophobic.[1][2] This structure promotes strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy. Overcoming this energy to dissolve the crystal requires a significant input of energy, which water alone often cannot provide.[2]

  • Basic Nitrogen Atoms: The quinazoline ring and the exocyclic amine contain basic nitrogen atoms. These nitrogens can act as proton acceptors.[3] This is a critical feature, as it means the compound's overall charge, and therefore its solubility, will be highly dependent on the pH of the solution.[2][4]

  • Hydrophobic Substituents: The chloro and thiophen-2-ylmethyl groups further increase the molecule's lipophilicity (hydrophobicity), reducing its affinity for polar solvents like water.[5]

Essentially, the molecule has a large, non-polar surface area with high crystal packing energy, making it inherently difficult to dissolve in aqueous media. However, its basicity provides a key handle for manipulation.

Q2: What is the difference between kinetic and thermodynamic solubility, and why is it crucial for my experiments?

Understanding this distinction is vital for designing experiments and interpreting results correctly.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable solubility of a compound. It is the maximum concentration of the solute that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[6] This value is typically determined over a longer period (e.g., 24-48 hours) and is essential for formulation and pre-clinical development.[7]

  • Kinetic Solubility: This measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate out of a supersaturated solution.[7] This measurement is common in early-stage drug discovery for high-throughput screening, as it mimics how compounds are often tested in biological assays.[7]

The key takeaway: A compound might show acceptable kinetic solubility for a quick in vitro assay but have a much lower thermodynamic solubility, which could cause it to precipitate during longer experiments or upon storage.

Part 2: Immediate Troubleshooting - Common Problems & Quick Fixes

This section addresses the most frequent issues encountered in the lab.

Q3: My compound won't dissolve in my aqueous buffer. What is the very first thing I should do?

The standard and most immediate approach is to prepare a concentrated stock solution in a water-miscible organic solvent.

Answer: Prepare a 10-50 mM stock solution in 100% dimethyl sulfoxide (DMSO).[2] DMSO is a powerful, polar aprotic solvent that is highly effective at disrupting the crystal lattice of complex organic molecules. For particularly stubborn compounds, N,N-dimethylformamide (DMF) can be an even more effective alternative.[1][8]

Q4: I successfully made a DMSO stock, but the compound crashed out (precipitated) when I diluted it into my assay buffer. What's happening and how can I fix it?

This is the most common manifestation of poor aqueous solubility, often referred to as "precipitation upon dilution."[2] You have created a supersaturated solution that is not stable.

Causality: When the DMSO stock is added to the aqueous buffer, the solvent environment abruptly changes from 100% organic to >99% aqueous. The compound is no longer soluble at that concentration in the new environment and precipitates.

Solutions (from simplest to most complex):

  • Reduce Final Concentration: The most straightforward fix is to lower the final concentration of the compound in your assay.[2]

  • Optimize Dilution Technique: Do not add the buffer to your DMSO stock. Instead, add the small volume of DMSO stock incrementally to the larger volume of aqueous buffer while the buffer is being vigorously vortexed or stirred. This promotes rapid mixing and can sometimes prevent localized high concentrations that trigger precipitation.[2]

  • Introduce a Co-solvent: Add a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your final aqueous buffer before adding the compound stock.[9][10] This makes the final solvent system slightly less polar, increasing its capacity to dissolve the compound.

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400).[2][9]

  • Use Surfactants: For certain assays, adding a very low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility by forming micelles around the drug molecules.[11]

Q5: My compound won't even dissolve in 100% DMSO at room temperature. What are my options?

This indicates very high crystal lattice energy or potential issues with the solid material.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous (dry) DMSO. Old DMSO can absorb water from the atmosphere, significantly reducing its solvating power.[2]

  • Increase Solvent Volume: Try making a more dilute stock solution (e.g., 1-5 mM).

  • Apply Gentle Energy:

    • Warming: Gently warm the solution to 37-50°C. Solubility for most quinazoline derivatives increases with temperature.[8]

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves help to break apart solid aggregates and accelerate dissolution.[2]

  • Switch to a Stronger Solvent: If DMSO fails, try N,N-dimethylformamide (DMF), which can be more effective for this class of compounds.[8]

Q6: My DMSO stock was clear, but it precipitated after storage at 4°C or -20°C. Is it degraded?

It is unlikely to be degradation. This is a classic case of temperature-dependent solubility.[2] The compound's solubility in DMSO is lower at cold temperatures. When you chill the solution, you are creating a supersaturated state, and the compound crystallizes out.

Solution: Store the DMSO stock at room temperature, protected from light. If you must store it cold, ensure you bring the vial to room temperature and re-dissolve the compound completely (with gentle warming/sonication if necessary) before use. Always visually inspect for precipitates before making dilutions.

Part 3: Systematic Optimization & Advanced Strategies

When simple fixes are insufficient, a more systematic approach is required.

Q7: How does pH affect the solubility of this compound, and how can I leverage this?

The Mechanism: The presence of basic amine groups is the key. In acidic conditions (lower pH), these nitrogen atoms become protonated, acquiring a positive charge.[3][12] This ionization dramatically increases the molecule's polarity and its affinity for water molecules, thereby increasing solubility.[4] Conversely, at neutral or basic pH, the compound is in its neutral, less polar form and is significantly less soluble.[2]

Practical Application: Adjusting the pH of your aqueous buffer can be a highly effective method to enhance solubility.[10][13] For this compound, you should test solubility in a series of buffers with decreasing pH (e.g., pH 7.4, 6.5, 5.5). You must, however, ensure that the chosen pH does not compromise the stability of the compound or the integrity of your biological assay.

ph_effect cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph Neutral/High pH (e.g., pH > 7) Low_pH Quinazoline-NH- + H⁺ Protonated Quinazoline-NH₂⁺ (Ionized Form) Low_pH->Protonated Protonation High_Sol High Aqueous Solubility Protonated->High_Sol Increased Polarity High_pH Quinazoline-NH- Neutral Quinazoline-NH- (Neutral Form) High_pH->Neutral Low_Sol Low Aqueous Solubility Neutral->Low_Sol Increased Lipophilicity

Caption: Effect of pH on the ionization and solubility of an amine-containing compound.

Q8: I've tried solvents and pH, but solubility is still too low. What are the next-level formulation approaches?

When intrinsic solubility is the limiting factor, advanced formulation techniques can be employed, often used in formal drug development.

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[2][11] This process breaks the drug's crystal lattice and creates a higher-energy, more soluble amorphous state.[9]

  • Salt Formation: Reacting the basic amine group with an appropriate acid can form a salt. Salts of poorly soluble bases are often much more soluble in water than the parent "free base" form.[11]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid drug increases its surface-area-to-volume ratio.[14][15] According to the Noyes-Whitney equation, this increases the rate of dissolution, which can be beneficial for absorption, although it does not change the equilibrium solubility.[9]

Part 4: The Critical Role of the Solid State
Q9: Could the physical form of my solid powder be the root of the problem?

Absolutely. The solid-state properties of a compound can have a profound impact on its solubility and dissolution rate.

Explanation: This phenomenon is known as polymorphism , where a compound can exist in multiple different crystalline forms.[16][17] These polymorphs have the same chemical composition but different internal crystal lattice arrangements.[18]

  • Impact: Different polymorphs can have significantly different physical properties, including melting point, stability, and, most importantly, solubility .[16][18]

  • Metastable vs. Stable Forms: Often, a compound will have one thermodynamically stable polymorph and one or more "metastable" polymorphs. The stable form typically has lower solubility, while metastable forms are more soluble.[16][18] However, a metastable form can sometimes convert to the more stable, less soluble form over time, especially in solution.[16]

  • Hydrates and Solvates: The compound may also form crystals that incorporate water (hydrates) or solvent (solvates) into their lattice. These forms generally exhibit different (often lower) aqueous solubility than the anhydrous form.[17]

What to do: If you are facing persistent and inconsistent solubility issues, it is highly advisable to perform solid-state characterization (e.g., using XRPD, DSC) to understand which polymorphic form you are working with.

Part 5: Standard Operating Protocols

These protocols provide validated, step-by-step methodologies for assessing and improving solubility.

Protocol 1: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve solubility issues.

Caption: A step-by-step decision tree for troubleshooting compound solubility.

Protocol 2: Gravimetric Determination of Equilibrium Solubility

This method is a reliable way to determine the true thermodynamic solubility of your compound in a specific solvent system.[1][8][19]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases. This is best done by centrifuging the sample at high speed and then carefully drawing off the supernatant, or by filtering the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a small glass vial or aluminum pan).

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the container with the dried residue.

  • Calculation: The difference in weight gives the mass of the dissolved solute. Divide this mass by the volume of the filtrate taken to calculate the solubility (e.g., in mg/mL or µg/mL).

Part 6: Summary Data & Quick References
Table 1: Qualitative Solubility of Quinazoline Derivatives in Common Lab Solvents

This table provides a general guide based on typical behavior for this class of compounds. Experimental verification is always required.[1][5][8]

SolventTypeExpected SolubilityNotes
Water / Aqueous Buffers (pH 7.4)Polar ProticVery Poor / InsolubleThe primary challenge being addressed.
DMSO (Dimethyl Sulfoxide)Polar AproticGood to ExcellentThe most common choice for stock solutions.[2]
DMF (N,N-Dimethylformamide)Polar AproticExcellentOften more effective than DMSO for highly crystalline compounds.[8]
Ethanol / MethanolPolar ProticPoor to ModerateCan be used as a co-solvent.[20]
Dichloromethane (DCM)Non-PolarModerate to GoodUseful for synthesis and purification but not for aqueous assays.
Acetonitrile (ACN)Polar AproticPoor to ModerateCommonly used in analytical methods like HPLC.
References
  • BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • Solubility of Things. (n.d.). Quinazoline derivative.
  • Frizon, T. E., et al. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Pharmacological and Toxicological Methods.
  • Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews.
  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Crystal Growth & Design.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • (n.d.). Solubility and pH of amines.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Patel, J., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Sharma, D., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Scribd. (n.d.). Solubility Measurement Techniques.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Smolecule. (n.d.). N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine.

Sources

How to avoid side reactions in 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthetic transformation. Our goal is to provide you with the causal understanding and practical solutions needed to minimize side reactions and maximize the yield and purity of your target compound.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2,4-dichloroquinazoline with thiophen-2-ylmethanamine. The key to a successful synthesis lies in exploiting the differential reactivity of the two chlorine atoms on the quinazoline core.

The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[1][2][3] This regioselectivity is due to the electronic properties of the quinazoline ring system, where the carbon at the 4-position is more electron-deficient.[1][3] However, under forcing conditions, a second substitution can occur at the C2 position, leading to the primary undesired side product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable protocols.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. LC-MS suggests it's the disubstituted product. How do I prevent this?

Answer:

This is the most common side reaction, resulting in the formation of N2,N4-bis(thiophen-2-ylmethyl)quinazoline-2,4-diamine. It occurs when a second molecule of thiophen-2-ylmethanamine displaces the chlorine atom at the C2 position.

Causality: After the first nucleophilic substitution at the C4 position, the newly introduced electron-donating amino group deactivates the quinazoline ring towards further substitution.[4] Consequently, the displacement of the second chlorine at C2 requires more energy—typically higher temperatures or longer reaction times.[4] If your reaction conditions are too harsh, you will inevitably form this disubstituted side product.

Solutions:

  • Strict Temperature Control: This is the most critical parameter. The initial reaction should be conducted at a lower temperature to ensure selective C4 substitution. Start the reaction at room temperature or even 0 °C and monitor its progress closely.

  • Limit Reaction Time: Do not let the reaction run indefinitely. Monitor the consumption of the 2,4-dichloroquinazoline starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, work up the reaction promptly.

  • Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of thiophen-2-ylmethanamine. A large excess of the amine will increase the probability of the second substitution, especially if the reaction is heated.

Optimized Protocol to Minimize Disubstitution:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 2,4-Dichloroquinazoline C 2-Chloro-N-(thiophen-2-ylmethyl) quinazolin-4-amine (Desired Product) A->C Room Temp DIPEA, IPA B Thiophen-2-ylmethanamine (1.05 eq) B->C E N2,N4-bis(thiophen-2-ylmethyl) quinazoline-2,4-diamine (Side Product) C->E High Temp or Long Time D Thiophen-2-ylmethanamine (Excess) D->E

Q2: I see a byproduct in my reaction that appears to be a quinazolinone. What is causing this and how can it be avoided?

Answer:

The formation of a quinazolinone byproduct, such as 2-chloro-3H-quinazolin-4-one, is typically caused by the presence of water in your reaction mixture.

Causality: The chloro-substituents on the quinazoline ring are susceptible to hydrolysis. Water can act as a nucleophile, attacking the C4 position to form an unstable intermediate that quickly tautomerizes to the more stable quinazolin-4-one. This process is often accelerated by heat.

Solutions:

  • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use. Using solvents from a freshly opened bottle or drying them over molecular sieves is recommended.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture, especially if the reaction is run for an extended period or at elevated temperatures.

  • Control Starting Material Quality: Ensure your starting 2,4-dichloroquinazoline is free from any hydrolyzed impurities.

Frequently Asked Questions (FAQs)

What is the role of a base like DIPEA or triethylamine in this reaction? Is it always necessary?

A base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the SNAr reaction. If left in the reaction, the HCl will protonate the amine nucleophile (thiophen-2-ylmethanamine), forming an ammonium salt. This salt is no longer nucleophilic and will not react with the dichloroquinazoline, effectively halting the reaction.

Using a sterically hindered, non-nucleophilic base like DIPEA is crucial.[5] Its bulk prevents it from competing with your primary amine as a nucleophile, so its sole purpose is to act as a proton scavenger.[5] While some protocols, particularly those using microwave irradiation or highly electron-rich amines, may proceed without an added base, its inclusion is highly recommended for ensuring consistent and complete conversion.[6]

How do I choose the best solvent for this synthesis?

The ideal solvent should fully dissolve the starting materials, be inert to the reaction conditions, and have a boiling point suitable for the intended reaction temperature.

SolventBoiling Point (°C)PolarityNotes
Isopropanol 82.6Polar ProticCommonly used, good solubility for reactants. Can be a nucleophile at high temperatures.[3][7]
Acetonitrile 81.6Polar AproticExcellent choice, generally inert and provides good solubility.[3][6]
Tetrahydrofuran (THF) 66Polar AproticGood solvent, but its lower boiling point limits the temperature range.[8][6]
1,4-Dioxane 101Polar AproticHigher boiling point, useful if gentle heating is required. Very stable and unreactive.[4]

For selective C4 substitution at room temperature, acetonitrile and isopropanol are excellent first choices.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method.

Procedure:

  • Prepare a TLC plate (silica gel).

  • Spot three lanes: your 2,4-dichloroquinazoline starting material (SM), your reaction mixture (R), and a co-spot (C) containing both.

  • Develop the plate in a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualize under UV light (254 nm).

Interpretation:

  • The product, being more polar than the starting material, will have a lower Rf value.

  • The disubstituted side product is even more polar and will have an even lower Rf value than the desired product.

  • The reaction is complete when the starting material spot is no longer visible in the reaction lane.

G cluster_troubleshooting Troubleshooting Workflow Start Analyze Crude Reaction Mixture (TLC/LCMS) Check_Impurity Major Impurity Detected? Impurity_ID Identify Impurity Disub Disubstituted Product (Higher MW, Lower Rf) Hydrolysis Hydrolysis Product (Quinazolinone) SM_Left Unreacted Starting Material Solution_Disub Reduce Temperature Decrease Reaction Time Check Stoichiometry Solution_Hydrolysis Use Anhydrous Solvents Run Under Inert Atmosphere Solution_SM Increase Reaction Time Slightly Increase Temp Ensure Base is Present Purify Purify Product (Column/Crystallization)

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information (PMC). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025. [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

  • Quinazoline. Wikipedia. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • N,N-Diisopropylethylamine. Wikipedia. [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. ACS Publications. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The synthesis of 4-aminoquinazoline derivatives is a cornerstone in the development of numerous pharmacologically active agents, making robust and reproducible purification methods essential.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your purification strategy, and achieve high purity for your target compound.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a persistent oil or sticky solid that fails to crystallize. What are the likely causes and how can I resolve this?

Answer:

This is a frequent issue, often stemming from the presence of residual high-boiling solvents or impurities that inhibit lattice formation.

Probable Causes:

  • Residual Solvent: The synthesis of this compound often employs high-boiling polar aprotic solvents like DMF, DMSO, or dioxane to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[3][4] Incomplete removal during workup is a primary cause of oiling.

  • Excess Starting Material: Unreacted thiophen-2-ylmethanamine can act as an impurity that disrupts crystallization.

  • Formation of Side Products: The presence of even minor amounts of the disubstituted product, N²,N⁴-bis(thiophen-2-ylmethyl)quinazoline-2,4-diamine, can interfere with crystallization. This is more likely if the reaction was run at elevated temperatures for an extended period.[5]

Step-by-Step Solutions:

  • Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, dissolve the crude oil in a solvent like toluene or ethyl acetate and concentrate it again under reduced pressure. Repeat this process 2-3 times. The co-distillation with the lower-boiling solvent helps to azeotropically remove the high-boiling residue.

  • Aqueous Washes: Dissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove any basic starting amine, followed by a brine wash to remove residual water. Dry the organic layer thoroughly over anhydrous Na₂SO₄ or MgSO₄ before concentration.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, hexane, or petroleum ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed for nucleation. Once a small amount of solid forms, you can add more non-polar solvent slowly to precipitate more product.

  • Chromatographic Purification: If the above methods fail, the most reliable solution is purification by flash column chromatography. (See Protocol B).

Question 2: After column chromatography, my TLC shows a single spot, but the ¹H NMR spectrum reveals broad peaks and a lower-than-expected integration for the aromatic protons. What's happening?

Answer:

This scenario often points to the presence of residual acid or metal contaminants, which can interact with the nitrogen atoms in your quinazoline ring system.

Probable Causes:

  • Residual Acid: If purification involved an acidic workup or if acidic impurities were present, protonation of the quinazoline nitrogens can occur. This leads to peak broadening in the NMR spectrum and can affect the chemical shifts. The N3 position of the quinazoline core is known to be susceptible to protonation.[6]

  • Trace Metal Contamination: If a metal catalyst was used in a preceding synthetic step (e.g., a palladium-catalyzed reaction to form a precursor), trace metal contamination can also cause significant NMR peak broadening.[7]

Step-by-Step Solutions:

  • Basic Wash or Filtration: Dissolve the purified compound in ethyl acetate or DCM and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid. Dry the organic layer and re-concentrate.

  • Filtration through a Short Plug: Pass a solution of your compound through a short plug of basic alumina or Celite®. This can effectively remove trace acids and some metal impurities.

  • Use of Chelating Agents: In cases of persistent metal contamination, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can be effective.

  • Re-purification: If the issue persists, a careful re-purification by column chromatography, ensuring the use of high-purity solvents and silica, may be necessary.

Question 3: My mass spectrum shows the expected M+ peak, but also a significant peak at M-17 (M+H - 18), suggesting hydrolysis. How can I prevent this?

Answer:

The peak at M-17 (or an M+18 peak in the crude reaction mixture) points to the hydrolysis of the C2-chloro group to a carbonyl, forming 2-oxo-N-(thiophen-2-ylmethyl)quinazolin-4-amine. The chloro group at the C2 position is susceptible to nucleophilic attack, including by water, especially under non-neutral pH conditions.[6]

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents used during the reaction and workup are anhydrous, particularly if heating is involved.

  • Neutral pH during Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup. When performing washes, do them efficiently and move to the drying step promptly.

  • Temperature Control: Perform the aqueous workup at room temperature or below (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Purification Solvent Choice: When performing column chromatography, avoid using highly protic solvents like methanol in large proportions for extended periods. While a small percentage of methanol in DCM or ethyl acetate can be used to elute highly polar compounds, prolonged exposure on silica gel (which is slightly acidic) can promote hydrolysis. A gradient of ethyl acetate in hexane is generally safer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

The synthesis typically involves the reaction of 2,4-dichloroquinazoline with thiophen-2-ylmethanamine. The reaction is regioselective for the more reactive C4 position.[1] The most common impurities are summarized in the table below.

Impurity Name Origin Identification Signature
2,4-dichloroquinazolineUnreacted starting materialAppears as a less polar spot on TLC. Absence of thiophene and CH₂ signals in ¹H NMR.
Thiophen-2-ylmethanamineExcess reagentCan be removed with a mild acid wash (e.g., 1M HCl).
N²,N⁴-Disubstituted ProductOver-reaction/harsh conditionsHigher molecular weight in MS. More polar on TLC. ¹H NMR will show two distinct thiophene-methyl motifs.
2-Oxo-quinazolin-4-amine (Hydrolysis Product)Presence of water during reaction/workupMS peak at M-17 (loss of Cl, gain of OH). Presence of N-H/O-H signals in NMR.
Residual Solvents (DMF, DMSO, etc.)Reaction mediumCharacteristic signals in the ¹H NMR spectrum (e.g., DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm).

Q2: What is a good starting point for a TLC solvent system to monitor my reaction and column chromatography?

A good starting point for TLC analysis is 30% Ethyl Acetate in Hexane (3:7 v/v) .

  • 2,4-dichloroquinazoline (starting material): Will have a high Rf value (e.g., ~0.7-0.8).

  • This compound (product): Will have an intermediate Rf value (e.g., ~0.3-0.4).

  • Polar impurities/baseline material: Will have a low Rf value (e.g., <0.1). You can adjust the polarity by increasing or decreasing the ethyl acetate ratio to achieve optimal separation.

Q3: Is recrystallization a viable purification method for this compound?

Yes, for many quinazoline derivatives, recrystallization is an effective and scalable purification method, provided the crude material is relatively clean (>85-90% purity) and solid.[7][8]

  • Recommended Solvents: A solvent screen is always recommended. Good candidates include ethanol, isopropanol, or acetonitrile.[9][10]

  • Solvent/Anti-Solvent Systems: A mixture like Ethyl Acetate/Hexane or Dichloromethane/Petroleum Ether can also be very effective. Dissolve the compound in a minimum amount of the more polar "solvent" while warm, and then slowly add the non-polar "anti-solvent" until turbidity persists, then allow it to cool slowly.

Section 3: Standard Purification Protocols

Protocol A: Flash Column Chromatography

This is the most universally applicable method for purifying the title compound from a complex mixture of impurities.[11][12]

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Appropriately sized glass column and collection tubes

Procedure:

  • Prepare the Column: Pack the column with silica gel as a slurry in a low-polarity solvent (e.g., 10% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 10-15% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 15% to 40% Ethyl Acetate in Hexane over several column volumes. A step gradient can also be used.

    • Use positive pressure ("flash" chromatography) to maintain a steady flow rate.[11]

  • Collection and Analysis:

    • Collect fractions of the eluent in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visual Workflow: Purification Strategy

Purification_Workflow Crude Crude Product (Post-Workup) CheckPurity Assess Purity & State (TLC, ¹H NMR, Physical Form) Crude->CheckPurity IsSolid Is it a solid (>85% pure)? CheckPurity->IsSolid Recrystallize Protocol A: Recrystallization IsSolid->Recrystallize Yes Triturate Attempt Trituration (Hexane/Ether) IsSolid->Triturate No (Oily) FinalProduct Pure Product Recrystallize->FinalProduct Column Protocol B: Flash Column Chromatography Column->FinalProduct Triturate->Recrystallize Succeeds Triturate->Column Fails

Caption: Decision workflow for purifying the target compound.

Troubleshooting Logic: Identifying Impurities

Impurity_Troubleshooting cluster_analysis Analytical Data cluster_impurities Probable Impurities start Impure Product TLC TLC Analysis Multiple Spots start->TLC NMR ¹H NMR Spectrum Unexpected Signals start->NMR MS Mass Spectrometry Unexpected m/z Peaks start->MS SM Starting Material (2,4-dichloroquinazoline) High Rf spot No thiophene signals TLC:spots->SM Non-polar spot SideProduct Side Product (Disubstituted, Hydrolyzed) Polar spot Extra signals/wrong m/z TLC:spots->SideProduct Polar spot NMR:signals->SM NMR:signals->SideProduct Solvent Residual Solvent (DMF, DMSO) Characteristic NMR peaks No TLC spot NMR:signals->Solvent MS:peaks->SideProduct

Caption: Logic for diagnosing impurities using analytical data.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available from: [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. (2025). ACS Fall 2025. Available from: [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001). ACS Combinatorial Science. Available from: [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2022). Taylor & Francis Online. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of Zhejiang University. Science. B. Available from: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Molecules. Available from: [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2011). ResearchGate. Available from: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available from: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2010). ResearchGate. Available from: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Available from: [Link]

  • Self-Assembly of a Tellurotungstate Skeleton Inlaid with Ce(III) for Efficient Photocatalytic Synthesis of Quinazolines. Supporting Information. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • Quinazoline. Wikipedia. Available from: [Link]

Sources

Troubleshooting inconsistent results in cell-based assays with 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during cell-based assays with this compound. Our goal is to help you achieve consistent, reliable, and interpretable results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[1] The recommended solvent for preparing a high-concentration primary stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][3] A stock solution of 10 mM in DMSO is a common starting point. For working solutions, this DMSO stock can be further diluted in your cell culture medium.

Q2: How should I store the stock solution and for how long is it stable?

A2: Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][4] Store these aliquots at -20°C or -80°C, protected from light. While the stability of this specific compound is not extensively documented, typical quinazoline derivatives in DMSO are stable for at least one to six months at -20°C to -80°C.[4] For aqueous working solutions, it is best practice to prepare them fresh for each experiment and not to store them for more than a day.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to prevent solvent-induced toxicity or off-target effects. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with a preferred target of ≤0.1%.[4][5][6] It is crucial to include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[7]

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

A4: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds and a major source of experimental variability.[8] It occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. Here are several steps to mitigate this:

  • Use Pre-warmed Medium: Always add the DMSO stock to cell culture medium that has been pre-warmed to 37°C.[8]

  • Employ Serial Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. Instead, perform a one- or two-step serial dilution. First, create an intermediate dilution in a smaller volume of medium, then add this to the final volume.[4][8]

  • Increase Agitation: Add the compound dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion.[6][8]

  • Reduce Final Concentration: You may be exceeding the compound's aqueous solubility limit. Perform a solubility test to determine the maximum concentration that remains in solution under your specific assay conditions.[2]

Q5: What is the expected mechanism of action for this class of compound?

A5: this compound belongs to the quinazoline class of compounds. Many quinazoline derivatives are known to function as small molecule kinase inhibitors by competing with ATP for binding to the kinase domain of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and others.[9][10] These compounds often play a role in modulating signal transduction pathways that control cell proliferation, apoptosis, and migration.[10] However, without specific data for this exact molecule, its precise target(s) must be determined experimentally.

Troubleshooting Guide for Inconsistent Results

Inconsistent outcomes in cell-based assays can be frustrating and costly. This guide provides a systematic approach to identifying and resolving common sources of variability.

Workflow for Troubleshooting Inconsistent Assay Results

The following diagram outlines a logical progression for diagnosing the root cause of variability in your experiments.

G cluster_0 Observation cluster_1 Investigation Phase 1: Compound & Solution cluster_2 Investigation Phase 2: Cell System cluster_3 Investigation Phase 3: Assay Protocol cluster_4 Resolution Start Inconsistent Results (e.g., variable IC50 values) CheckSolubility 1. Visual Solubility Check - Precipitate in media? - Haze or crystals? Start->CheckSolubility Start Here CheckStock 2. Stock Solution Integrity - Age of stock? - Freeze-thaw cycles? - Proper storage? CheckSolubility->CheckStock If precipitate seen, address and re-test. If not... PrepFresh 3. Prepare Fresh Solutions - Use new aliquot - Fresh serial dilutions CheckStock->PrepFresh If issues found, address and re-test. If not... CheckPassage 4. Cell Passage Number - Is it too high? (>20 passages?) PrepFresh->CheckPassage Run experiment with fresh compound CheckDensity 5. Seeding Density - Are cells confluent? - Consistent seeding? CheckPassage->CheckDensity If passage high, use new vial. If not... CheckHealth 6. Cell Health - Morphology normal? - Contamination check? CheckDensity->CheckHealth If density inconsistent, optimize. If not... CheckTime 7. Incubation Time - Consistent across plates? CheckHealth->CheckTime If health is poor, address. If not... CheckReagents 8. Reagent Consistency - Lot numbers? - Preparation method? CheckTime->CheckReagents If timing varies, standardize. If not... CheckControls 9. Review Controls - Vehicle control okay? - Positive control responsive? CheckReagents->CheckControls If reagents vary, use same lot. If not... Resolved Consistent Results Achieved CheckControls->Resolved If controls fail, troubleshoot assay itself G cluster_pathway Cellular Signaling Pathways TargetKinase On-Target Kinase (e.g., EGFR) Downstream1 Downstream Substrate A TargetKinase->Downstream1 OffTargetKinase Off-Target Kinase (e.g., Src) Downstream2 Downstream Substrate B OffTargetKinase->Downstream2 CellProlif Cell Proliferation Downstream1->CellProlif CellSurvival Cell Survival Downstream2->CellSurvival Inhibitor 2-chloro-N-(thiophen-2-ylmethyl) quinazolin-4-amine Inhibitor->TargetKinase Intended Effect (On-Target) Inhibitor->OffTargetKinase Unintended Effect (Off-Target)

Caption: Diagram illustrating how a quinazoline inhibitor might block its intended target while also affecting an unintended kinase, leading to complex cellular outcomes.

Data & Protocol Summaries
Table 1: Summary of Compound Handling Best Practices
ParameterRecommendationRationale
Primary Stock Solvent Anhydrous, high-purity DMSOMaximizes solubility and stability for long-term storage. [3]
Stock Concentration 1-10 mMA sufficiently high concentration to allow for significant dilution into the final assay medium, keeping DMSO levels low. [6]
Stock Solution Storage -20°C to -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and light exposure. [2][4]
Working Solution Prep Prepare fresh for each experimentMinimizes degradation in aqueous cell culture medium. [11]
Dilution Method Serial dilution in pre-warmed (37°C) mediumPrevents compound precipitation ("crashing out") upon dilution. [8]
Final DMSO Conc. <0.5% , ideally ≤0.1% Avoids solvent-induced cytotoxicity and other artifacts. [5][6]
Essential Control Vehicle Control (Medium + same % DMSO)Distinguishes the effect of the compound from the effect of the solvent. [7]
References
  • Vu, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals. [Link]

  • Amso, Z., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Hansen, M. H., et al. (2022). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Chemistry. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Dutu, E., et al. (2014). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Harris, L. A., et al. (2020). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Future Journal of Pharmaceutical Sciences. [Link]

  • Vera, J., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. [Link]

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica. [Link]

Sources

Validation & Comparative

A Comparative Benchmarking Guide: Efficacy of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Against Standard Chemotherapy Drugs in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel quinazoline derivative, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, against established first-line and second-line chemotherapeutic agents for Non-Small Cell Lung Cancer (NSCLC). We delve into the mechanistic rationale for this investigation, drawing parallels with approved quinazoline-based targeted therapies. Detailed in-vitro and in-vivo experimental protocols are presented to provide a framework for the objective evaluation of this compound's efficacy. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded blueprint for preclinical assessment.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in modern oncology, forming the backbone of several FDA-approved targeted therapies.[1][2] These agents have revolutionized the treatment landscape for various malignancies, most notably in NSCLC.[1] Drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) are prime examples of quinazoline derivatives that function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] By competitively binding to the ATP-binding site of EGFR, these drugs disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival.[3][5][6][7] The clinical success of these molecules underscores the therapeutic potential of novel quinazoline-based compounds.[1] This guide focuses on a novel compound, this compound, and outlines a rigorous benchmarking strategy to evaluate its anticancer efficacy relative to standard-of-care chemotherapy.

Mechanistic Postulates and Comparative Framework

Hypothesized Mechanism of Action of this compound

While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to other 4-anilinoquinazolines suggests a potential role as a kinase inhibitor.[8] It is plausible that this compound, like its predecessors, targets key signaling molecules involved in cell growth and proliferation. Furthermore, some quinazoline derivatives have been shown to induce apoptosis through mechanisms independent of EGFR inhibition, such as the inhibition of tubulin polymerization.[8][9] The thiophene moiety may also confer unique pharmacological properties. Therefore, our investigation will be designed to explore multiple potential mechanisms, including kinase inhibition and induction of apoptosis.

Standard Chemotherapy Drugs for Comparison

For a robust comparative analysis in the context of NSCLC, we will benchmark our novel compound against the following standard-of-care chemotherapy agents:[10][11][12][13]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[14][15][16][17][18] It is a cornerstone of first-line treatment for NSCLC.[19]

  • Paclitaxel (Taxol®): A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[20][21][][23] It is frequently used in combination with platinum-based agents.[24]

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor, serving as a targeted therapy comparator, particularly relevant for NSCLC with activating EGFR mutations.[3][5][25]

The following diagram illustrates the established signaling pathways targeted by the comparator drugs.

Caption: Established mechanisms of action of comparator chemotherapy drugs.

In-Vitro Efficacy Benchmarking

In-vitro assays are fundamental for the initial screening and characterization of novel anticancer compounds.[26][27][28] These assays provide crucial data on a compound's cytotoxic and cytostatic effects on cancer cell lines.[29]

Experimental Workflow: In-Vitro Analysis

The following workflow outlines the key in-vitro experiments for a comprehensive comparison.

In_Vitro_Workflow Cell_Culture NSCLC Cell Lines (e.g., A549, H1975, PC-9) Treatment Treat with: - this compound - Cisplatin - Paclitaxel - Gefitinib - Vehicle Control Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Key Signaling Proteins) Treatment->Western_Blot IC50 Determine IC50 Values Cell_Viability->IC50 Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis_Assay->Quantify_Apoptosis Analyze_Distribution Analyze Cell Cycle Distribution Cell_Cycle->Analyze_Distribution Protein_Expression Assess Protein Expression Western_Blot->Protein_Expression

Caption: A streamlined workflow for in-vitro benchmarking experiments.

Detailed Experimental Protocols

3.2.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed NSCLC cells (e.g., A549, H1975, PC-9) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, Cisplatin, Paclitaxel, and Gefitinib in culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the test compounds.

  • Protocol:

    • Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Comparative Data
CompoundCell LineIC50 (µM)% Apoptosis (at IC50)
This compoundA5491.545.2
H19750.855.8
PC-9 (EGFR mutant)0.265.1
CisplatinA5495.238.5
H19757.832.1
PC-9 (EGFR mutant)6.535.4
PaclitaxelA5490.0142.3
H19750.0248.9
PC-9 (EGFR mutant)0.01546.7
GefitinibA549>105.6
H1975>108.2
PC-9 (EGFR mutant)0.0562.3

In-Vivo Efficacy Evaluation

In-vivo studies using xenograft models are crucial for assessing the therapeutic potential of a drug candidate in a more complex biological system.[30][31][32][33] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[34]

Experimental Workflow: In-Vivo Analysis

In_Vivo_Workflow Cell_Implantation Subcutaneous implantation of NSCLC cells (e.g., A549) into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Administration Administer treatments: - Vehicle Control - Test Compound - Cisplatin - Paclitaxel - Gefitinib Randomization->Treatment_Administration Monitoring Monitor: - Tumor volume - Body weight - General health Treatment_Administration->Monitoring Endpoint Euthanize mice at predefined endpoint Monitoring->Endpoint Data_Analysis Analyze: - Tumor growth inhibition - Survival data - Toxicity Endpoint->Data_Analysis

Caption: A typical workflow for in-vivo efficacy studies using xenograft models.

Detailed Experimental Protocol: Xenograft Model
  • Objective: To evaluate the in-vivo anti-tumor efficacy of this compound.

  • Protocol:

    • Subcutaneously inject 5x10⁶ A549 cells into the flank of female athymic nude mice.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., saline, i.p.)

      • This compound (e.g., 50 mg/kg, p.o., daily)

      • Cisplatin (e.g., 3 mg/kg, i.p., once weekly)

      • Paclitaxel (e.g., 10 mg/kg, i.v., once weekly)

      • Gefitinib (e.g., 50 mg/kg, p.o., daily)

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor body weight and observe for any signs of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Comparative Data
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+2.5
This compound (50 mg/kg)450 ± 8064+1.8
Cisplatin (3 mg/kg)625 ± 11050-8.5
Paclitaxel (10 mg/kg)550 ± 9556-5.2
Gefitinib (50 mg/kg)1100 ± 13012+2.1

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the efficacy of the novel compound, this compound, against standard chemotherapy drugs for NSCLC. The proposed in-vitro and in-vivo experiments will provide critical data to assess its potential as a new therapeutic agent. Based on the hypothetical data presented, this novel quinazoline derivative demonstrates promising anti-tumor activity, warranting further investigation into its precise mechanism of action, pharmacokinetic properties, and safety profile. Future studies should also explore its efficacy in combination with other anticancer agents and in patient-derived xenograft (PDX) models to better recapitulate the heterogeneity of human tumors.

References

  • Gefitinib | Drug Guide - MedSchool.
  • Erlotinib - Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - RSC Publishing. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. [Link]

  • Xenograft Models - Ichor Life Sciences. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed. [Link]

  • Chemotherapy for Non-small Cell Lung Cancer - American Cancer Society. [Link]

  • Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • Chemotherapy for lung cancer | Macmillan Cancer Support. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • PHARMACOLOGY OF Cisplatin (Platinol); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC - PubMed Central. [Link]

  • Treatments for stage 4 non–small cell lung cancer | Canadian Cancer Society. [Link]

  • Paclitaxel (Taxol) - Cancer Research UK. [Link]

  • Chemotherapy for lung cancer | Cancer Research UK. [Link]

  • Current treatments for non-small cell lung cancer - PMC - NIH. [Link]

  • Paclitaxel - Wikipedia. [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. [Link]

  • The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC - PubMed Central. [Link]

  • How does Taxol (Paclitaxel) Work for Cancer Treatment? - YouTube. [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. [Link]

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. [Link]

  • Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents - PubMed. [Link]

Sources

Evaluating the Selectivity Profile of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome consists of over 500 kinases, and their dysregulation is a hallmark of many diseases.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. A critical attribute of any promising kinase inhibitor is its selectivity – the ability to inhibit the intended target kinase with high potency while sparing other kinases.[3][4] Poor selectivity can lead to off-target effects and associated toxicities, undermining the therapeutic potential of a drug candidate.[1]

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[5][6][7][8] This guide focuses on a novel quinazoline derivative, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine , and provides a comprehensive framework for evaluating its kinase selectivity profile. We will delve into the experimental design, present a detailed protocol for a widely used kinase assay, and discuss the interpretation of the resulting data in a comparative context. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of their own kinase inhibitor candidates.

The Rationale for Kinase Selectivity Profiling

The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome.[2] This structural similarity presents a significant challenge in developing truly selective inhibitors.[3] Kinase selectivity profiling, also known as kinome scanning, has therefore become an indispensable step in the early stages of drug discovery.[1][2] By screening a compound against a large panel of kinases, researchers can:

  • Identify on-target and off-target activities: This helps to build a comprehensive picture of the compound's biological activity.[1]

  • Predict potential side effects: Off-target inhibition of kinases involved in essential cellular processes can lead to toxicity.[1]

  • Discover novel therapeutic applications: A compound that inhibits multiple kinases (polypharmacology) may be effective in treating complex diseases.[3]

  • Guide lead optimization: Selectivity data can inform the design of more potent and selective analogues.

Experimental Design: Choosing the Right Tools

The first step in evaluating the selectivity of our compound, this compound, is to select an appropriate kinase panel and assay methodology.

Kinase Panel Selection

The choice of kinase panel depends on the research question. For a comprehensive initial screen, a broad panel representing all major kinase families is ideal.[9][10] Several commercial vendors offer such panels.[11][12] For this guide, we will utilize a hypothetical panel of 24 kinases that are representative of the human kinome, allowing for a broad assessment of selectivity.[9]

Assay Methodology: The ADP-Glo™ Kinase Assay

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[1][2] For this guide, we will employ the ADP-Glo™ Kinase Assay, a robust and widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14] This assay is universal for any ADP-generating enzyme, has high sensitivity, and is amenable to high-throughput screening.[13][14]

The ADP-Glo™ assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[14]

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.[14]

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the general workflow for evaluating the selectivity of this compound using the ADP-Glo™ Kinase Assay.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (this compound) Reaction_Setup Assay Plate Setup (384-well format) Compound_Prep->Reaction_Setup Kinase_Prep Kinase Panel Preparation (24 Kinases) Kinase_Prep->Reaction_Setup Substrate_Prep Substrate/ATP Preparation Substrate_Prep->Reaction_Setup Incubation1 Kinase Reaction Incubation (e.g., 60 min at RT) Reaction_Setup->Incubation1 ATP_Depletion Add ADP-Glo™ Reagent Incubation1->ATP_Depletion Incubation2 Incubation (40 min at RT) ATP_Depletion->Incubation2 Signal_Generation Add Kinase Detection Reagent Incubation2->Signal_Generation Incubation3 Incubation (30-60 min at RT) Signal_Generation->Incubation3 Readout Measure Luminescence (Plate Reader) Incubation3->Readout Data_Processing Calculate % Inhibition Readout->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination Selectivity_Analysis Selectivity Profile Generation IC50_Determination->Selectivity_Analysis

Caption: A generalized workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[15]

Reagent Preparation
  • 1X Kinase Buffer: Prepare a 1X solution from a 5X stock. For example, a 1X buffer might consist of 50mM HEPES (pH 7.5), 10mM MgCl2, 1mM EGTA, and 0.01% Brij-35.[16]

  • Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1mM.[17] Then, create an intermediate dilution in 1X Kinase Buffer.

  • Kinase Solutions: Dilute the individual kinases from the panel to their working concentrations in 1X Kinase Dilution Buffer.

  • Substrate/ATP Solutions: Prepare the appropriate substrate and ATP solutions in 1X Kinase Buffer. The ATP concentration should be at or near the Km for each kinase to ensure that the measured IC50 values are a good approximation of the inhibitor's binding affinity (Ki).[3][18]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[15]

Kinase Reaction
  • Add 5 µL of the compound dilution to the wells of a 384-well plate. Include a DMSO-only control.

  • Add 5 µL of the substrate/ATP solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the diluted kinase solution to each well.[19]

  • Mix the plate gently and incubate for 60 minutes at room temperature.

Luminescence Detection
  • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[15]

  • Incubate for 40 minutes at room temperature.[15]

  • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.[15]

  • Incubate for 30-60 minutes at room temperature.[15]

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of kinase inhibition for each concentration of the test compound. This data is then used to generate dose-response curves and determine the IC50 value for each kinase.

Hypothetical Selectivity Data

The following table presents hypothetical IC50 values for this compound against a panel of 24 kinases.

Kinase FamilyKinaseIC50 (nM)
Tyrosine Kinase EGFR 15
ABL12,500
SRC1,800
VEGFR2350
FLT34,200
KIT>10,000
Serine/Threonine Kinase AKT1 85
PKA>10,000
PKCα7,500
CDK21,200
MAPK1 (ERK2)>10,000
GSK3β8,900
AURKA550
AURKB620
PLK13,100
CHK1>10,000
CMGC Group CDK52,800
DYRK1A4,500
CAMK Group CAMK2A>10,000
AGC Group ROCK16,700
RSK1>10,000
STE Group MEK19,200
TKL Group RAF1>10,000
Atypical Kinase PI3Kα2,100
Interpreting the Selectivity Profile

The hypothetical data suggests that this compound is a potent inhibitor of EGFR and AKT1, with IC50 values of 15 nM and 85 nM, respectively. The compound exhibits moderate activity against VEGFR2, AURKA, and AURKB. For the majority of the other kinases in the panel, the IC50 values are in the micromolar range or greater, indicating significantly lower potency.

This profile suggests that this compound is a relatively selective inhibitor, with a preference for EGFR and AKT1. The inhibition of both a tyrosine kinase (EGFR) and a serine/threonine kinase (AKT1) is an interesting feature that may have implications for its mechanism of action.

To quantify selectivity, a selectivity score (S-score) can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

The selectivity profile can also be visualized using a dendrogram, where the compound's interactions with the kinome are mapped onto a phylogenetic tree of kinases.

Visualizing Kinase Selectivity

The following diagram provides a conceptual representation of the selectivity profile of our hypothetical compound.

Caption: A conceptual diagram illustrating the kinase selectivity of the compound.

Comparative Analysis and Future Directions

The selectivity profile of this compound can be compared to that of known kinase inhibitors. For instance, first-generation EGFR inhibitors like gefitinib are highly selective for EGFR, while multi-targeted inhibitors like sorafenib inhibit a broader range of kinases, including VEGFR and RAF.[6] The dual inhibition of EGFR and AKT1 by our hypothetical compound is noteworthy, as both are key nodes in cancer signaling pathways. This could potentially lead to a synergistic anti-cancer effect and may be an advantage over more selective inhibitors in certain contexts.

The next steps in the characterization of this compound would involve:

  • Orthogonal Assays: Validating the primary hits using a different assay format, such as a competition binding assay (e.g., KINOMEscan), can increase confidence in the data.[20][21][22]

  • Cellular Assays: Evaluating the compound's activity in cell-based assays is crucial to determine if the in vitro potency translates to a cellular context.[1]

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its target kinases can provide insights into the molecular basis of its potency and selectivity, guiding further optimization.[3]

Conclusion

This guide has provided a comprehensive overview of the process for evaluating the kinase selectivity profile of a novel compound, this compound. By employing a systematic approach that includes careful experimental design, robust assay methodology, and thoughtful data interpretation, researchers can gain valuable insights into the therapeutic potential and potential liabilities of their kinase inhibitor candidates. The principles and protocols outlined here serve as a foundational framework for any drug discovery program focused on the development of targeted kinase inhibitors.

References

  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430.
  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(1), 103.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Goldstein, D. M., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Bouley, J., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present).
  • Al-Rashood, S. T., et al. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 27(10), 3293.
  • Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Ishitani, T., & Ishitani, S. (2013). In vitro NLK Kinase Assay. Bio-protocol, 3(21), e934.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
  • Sun, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6348-6366.
  • Bush, T. L., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. Journal of medicinal chemistry, 58(13), 5189-5207.
  • Wang, Y., et al. (2022).
  • Gaikwad, N. D., et al. (2014). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Medicinal Chemistry Research, 23(11), 4848-4860.
  • Li, Y., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.
  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of medicinal chemistry, 51(18), 5522-5532.
  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 27(15), 4885.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 60(5), 1892-1915.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.

Sources

Peer-reviewed literature on the validation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine's biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Validation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

A Comparative Analysis within the Quinazoline Class of Bioactive Compounds

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline nucleus, a fused bicyclic system of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] Notably, several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors for cancer therapy, such as gefitinib, erlotinib, and lapatinib.[2][4][5] This guide focuses on the hypothetical biological validation of a novel derivative, this compound, by drawing comparisons with established quinazoline compounds and outlining the requisite experimental protocols for its characterization.

While direct peer-reviewed literature on the biological activity of this compound is not currently available, its structural features suggest potential anticancer and antimicrobial activities, which are prevalent among quinazoline derivatives.[6][7][8] This guide will, therefore, provide a framework for validating these potential activities through a comparative analysis with well-documented analogues.

Comparative Landscape: Potential Biological Activities

The biological activity of quinazoline derivatives is heavily influenced by the nature and position of their substituents.[9] The subject of this guide, this compound, possesses a chlorine atom at the 2-position and a thiophen-2-ylmethylamino group at the 4-position. These features can be compared to other quinazolines to predict its bioactivity.

Anticancer Activity: A Focus on Kinase Inhibition

A significant portion of research on quinazoline derivatives has centered on their role as protein kinase inhibitors in cancer therapy.[4][10][11] Mutations in protein kinases can lead to uncontrolled cell proliferation, a hallmark of cancer.[4] Quinazoline-based small molecules often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their downstream signaling pathways.[4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.[5] While our target compound has a thiophen-2-ylmethylamino group instead of an aniline, this structural similarity suggests that EGFR inhibition is a plausible mechanism of action.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some quinazoline derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[11]

  • Multi-Kinase Inhibition: It is not uncommon for quinazoline derivatives to exhibit inhibitory activity against multiple kinases, which can be advantageous in overcoming drug resistance.[9]

The potential anticancer activity of this compound would need to be validated through a series of in vitro and in vivo assays.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[12][13][14] The mechanism of antimicrobial action can vary, but it often involves the disruption of essential cellular processes in the microorganism. The validation of antimicrobial activity would involve determining the minimum inhibitory concentration (MIC) against a panel of relevant microbes.

Experimental Validation Protocols

To ascertain the biological activity of this compound, a systematic experimental approach is required. The following protocols are standard in the field for validating the anticancer and antimicrobial potential of novel small molecules.

Protocol 1: In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and to elucidate its potential mechanism of action.

Workflow Diagram:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT or SRB Assay (Determine GI50) B->C D Kinase Inhibition Assays (e.g., EGFR, VEGFR) C->D If GI50 is promising E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining) E->F

Caption: Workflow for in vitro anticancer activity validation.

Step-by-Step Methodology:

  • Compound Preparation: Synthesize and purify this compound. Characterize its structure and purity using techniques like NMR, mass spectrometry, and HPLC.

  • Cell Line Maintenance: Culture a panel of human cancer cell lines (e.g., the NCI-60 panel or specific lines like A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer) in appropriate media and conditions.[5][15]

  • Cytotoxicity Assay (MTT or SRB):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • After the incubation period, add MTT reagent or fix the cells for SRB staining.

    • Measure the absorbance to determine cell viability.

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Kinase Inhibition Assay:

    • If the cytotoxicity data is promising, perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., EGFR, VEGFR-2, HER2).[9]

    • These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

    • Determine the IC50 (concentration causing 50% inhibition of kinase activity).

  • Cell Cycle Analysis:

    • Treat cancer cells with the compound at its GI50 concentration.

    • After incubation, harvest the cells, fix them, and stain with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

  • Apoptosis Assay:

    • Treat cells as in the cell cycle analysis.

    • Stain the cells with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 2: Antimicrobial Activity Assessment

Objective: To evaluate the inhibitory effect of the compound against a panel of pathogenic bacteria and fungi.

Workflow Diagram:

G A Compound Preparation B Microbial Strain Selection (Gram-positive, Gram-negative, Fungi) A->B C Agar Well Diffusion Assay (Initial Screening) B->C D Broth Microdilution Assay (Determine MIC) C->D If zone of inhibition is observed E Determine MBC/MFC D->E

Caption: Workflow for antimicrobial activity validation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Microorganism Selection: Choose a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[12][13]

  • Agar Well Diffusion Method (Initial Screening):

    • Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.[14]

    • Create wells in the agar and add a defined volume of the test compound solution.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the wells.

  • Broth Microdilution Method (MIC Determination):

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Take aliquots from the wells of the MIC assay that show no visible growth.

    • Plate these aliquots onto fresh agar plates without the compound.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Comparative Data Analysis

To put the potential activity of this compound into perspective, the following tables summarize the validated biological activities of other quinazoline derivatives.

Table 1: Anticancer Activity of Selected Quinazoline Derivatives
CompoundTarget(s)Cancer Cell LineIC50/GI50 (µM)Reference
GefitinibEGFRA4310.85[16]
ErlotinibEGFRH358, A549Promising inhibitory activity[10]
LapatinibEGFR, HER2Metastatic breast cancerApproved drug[5]
VandetanibEGFRH19754.81[16]
Compound 9o (a quinazoline hybrid)Not specifiedProstate (DU145)2.02 (GI50)[16]
Compound 27 (a 4-morpholine-quinazoline)PI3KαNot specifiedMicromolar range[10]
Quinazoline-chalcone 14gNot specifiedK-562, RPMI-8226, HCT-116, LOX IMVI, MCF70.622–1.81[15]
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
Compound ClassTest OrganismActivityReference
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesGram-positive and Gram-negative bacteria, FungiStrong activity observed for several compounds[12]
2-Methylthio-benzo[g][4][11][16]triazolo[1,5-a]quinazoline derivativesBacteria and FungiSignificant antimicrobial activity for multiple compounds[13]
1,2-Di(quinazolin-4-yl)diselane (DQYD)Mycobacterium tuberculosisSimilar MIC to clinical drugs[8]
Quinazolinone–Piperazine HybridsS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansPotent antimicrobial effects[6]

Conclusion and Future Directions

While the biological activity of this compound has yet to be reported in peer-reviewed literature, its chemical structure places it within a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for its validation.

Future research should focus on the synthesis and systematic evaluation of this compound using the described assays. Should it exhibit promising activity, further studies, including in vivo efficacy in animal models and structure-activity relationship (SAR) analysis, would be warranted to optimize its therapeutic potential. The rich history of quinazoline derivatives in drug discovery suggests that novel analogues like this compound are worthy of investigation.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Vertex AI Search.
  • Protein kinase inhibitory activity of quinazolines for cancer therapy. - ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Vertex AI Search.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). PubMed Central.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025-10-14). NIH.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021-07-01). RSC Publishing.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Vertex AI Search.
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][4][11][16]- triazolo[1,5-a]quinazoline Derivatives. PubMed.

  • CHEMISTRY & BIOLOGY INTERFACE. Vertex AI Search.
  • Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates - ResearchGate. (2018-11-12).
  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. PubMed.
  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine. As a chlorinated, nitrogen-containing heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. This guide is intended for laboratory professionals engaged in research and development who handle this and structurally similar compounds. Adherence to these procedures is critical for minimizing risk and meeting regulatory standards.

Hazard Profile and Regulatory Imperative

Understanding the chemical nature of this compound is fundamental to appreciating the necessity for specialized disposal. Its structure contains a chlorinated quinazoline core, an aromatic amine, and a thiophene group. Each of these features contributes to its hazard profile.

  • Chlorinated Aromatic System: Halogenated organic compounds are of significant environmental concern. Improper disposal, particularly through low-temperature incineration, can lead to the formation of highly toxic and persistent pollutants such as dioxins and furans.[1] Therefore, segregation into a dedicated "halogenated waste" stream is a primary directive.[2]

  • Quinazoline Core & Aromatic Amine: Quinazoline derivatives exhibit a wide range of biological activities, which is why they are common in drug development.[3][4] However, this bioactivity necessitates that they be treated as potentially toxic. Aromatic amines as a class are often associated with potential carcinogenic and mutagenic properties, requiring disposal methods that ensure complete destruction.[2]

  • Regulatory Framework: In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation mandates the proper identification, handling, and disposal of hazardous materials from "cradle to grave."[5] It is the generator's responsibility to perform a "hazardous waste determination" and manage the waste accordingly.[6] Due to its chemical characteristics, this compound must be classified and handled as hazardous chemical waste.[7]

Summary of Hazard and Disposal Information
FeatureHazard Classification & RationalePrimary Disposal Route & Justification
Chemical Class Halogenated Nitrogen-Containing Heterocyclic Aromatic CompoundLicensed Hazardous Waste Disposal Facility. [6][7]
Potential Hazards Skin/Eye Irritant: Similar quinazoline derivatives are known to cause skin and eye irritation or damage.[7][8][9] Harmful if Swallowed: Assumed acute oral toxicity based on related structures.[7][9] Environmental Toxin: Chlorinated aromatics can be persistent and toxic to aquatic life.[10]Segregated Halogenated Waste Stream: Prevents contamination of non-halogenated waste and ensures proper high-temperature incineration.[2]
Primary Disposal Method Regulated Incineration: This is the preferred method to ensure the complete destruction of the molecule, preventing its release into the environment.[7][11]Do Not Drain or Trash: Disposal via sewer or normal trash is strictly prohibited and illegal, as it leads to environmental contamination.[7][12][13]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment must be conducted.

  • Engineering Controls: All handling of this compound, especially in its solid, powdered form, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][12]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This is not merely a recommendation but a critical barrier to exposure.

    • Eye Protection: Tightly fitting safety goggles with side shields or a full-face shield are required.[7][9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[7][10]

    • Body Protection: A properly fitted laboratory coat must be worn and kept fastened.[7]

    • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator should be used.[7]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7] The following steps detail the in-laboratory procedures for waste accumulation.

Step 1: Waste Segregation

This is the most crucial step. All waste streams containing this compound must be kept separate from non-halogenated and general waste.

  • Identify Waste Streams: This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, absorbent paper).

  • Designate Waste Containers: Establish separate, clearly marked containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste."[2] This segregation is vital because the disposal pathways and costs for halogenated and non-halogenated wastes differ significantly.[2]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures clear communication of hazards.

  • Container Selection: Use containers that are in good condition and compatible with the waste. For liquid waste, use a sealable carboy or bottle designed for liquids.[5][14]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled.[14] The label must include:

    • The words "Hazardous Waste." [12][14]

    • The full chemical name: "this compound" and any other chemical constituents in the container. Do not use abbreviations or formulas.[13]

    • The approximate concentration or percentage of each component.

    • The date accumulation started.[13]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[13]

  • Container Management: Waste containers must be kept tightly sealed at all times except when actively adding waste.[5][15] Leaving a funnel in an open container is a common and serious regulatory violation.[5]

  • Storage: Store containers in a secondary containment bin to mitigate potential leaks and away from incompatible materials.[13]

Step 4: Arranging for Final Disposal
  • Contact EHS: When the container is full or you are finished with the project, contact your institution's EHS office or designated safety officer to arrange for a waste pickup.[7]

  • Documentation: Maintain a log of the waste generated, including dates and quantities, as part of your laboratory's records.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (Contains this compound) identify Identify Waste Type start->identify solid Solid Waste (e.g., Unused Reagent, Contaminated Wipes, Gloves, Plasticware) identify->solid Solid liquid Liquid Waste (e.g., Reaction Mixtures, Solvent Rinses, Stock Solutions) identify->liquid Liquid glass Contaminated Glassware (e.g., Vials, Flasks) identify->glass Glassware solid_container Collect in Labeled 'HALOGENATED SOLID WASTE' Container solid->solid_container liquid_container Collect in Labeled 'HALOGENATED LIQUID WASTE' Container liquid->liquid_container decon Decontaminate via Triple Rinse glass->decon rinse_container Collect First Rinse(s) in 'HALOGENATED LIQUID WASTE' Container decon->rinse_container

Caption: Waste Segregation Workflow for this compound.

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup
  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large, volatile, or in a poorly ventilated area, evacuate and contact your EHS office.[2]

  • Contain: For small, manageable spills, prevent the spread using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[9] Clean the spill area first with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2]

  • Report: Every spill, regardless of size, must be reported to your laboratory supervisor and EHS office.[2]

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Decontamination of Labware

Proper decontamination prevents cross-contamination and unintended exposure.

  • Initial Rinse: Any glassware or equipment that has been in direct contact with the compound must be triple-rinsed. The first rinse should be with a suitable organic solvent (e.g., acetone). This initial rinsate is considered acutely hazardous and must be collected and disposed of as halogenated liquid hazardous waste.[2][12]

  • Subsequent Rinses: Subsequent rinses with water and detergent can typically be disposed of down the sanitary sewer, but always follow your institution's specific guidelines.

  • Empty Containers: The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent. Collect this rinsate as hazardous waste. Deface the original label before disposing of the container according to your facility's procedures for empty chemical bottles.[12]

References

  • Benchchem. (n.d.). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (2019). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA 530-K-19-001.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.
  • CymitQuimica. (2025, December 10). SAFETY DATA SHEET: 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • RightLine LLC. (n.d.). SAFETY DATA SHEET.
  • CDMS.net. (2020, March 4). SAFETY DATA SHEET: Authority® First DF Herbicide.
  • ElectronicsAndBooks. (n.d.). Disposal Methods for Chlorinated Aromatic Waste.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Chemsrc. (2025, September 20). 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety.
  • Scribd. (n.d.). Chlorine Waste Disposal Strategies.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
  • OUCI. (2016). Disposal of Chlorine-Containing Wastes. In Chemistry Beyond Chlorine (pp. 559-584).
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
  • Benchchem. (n.d.). Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals.
  • IntechOpen. (n.d.). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Zayed, M. F. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662.
  • Benchchem. (n.d.). Proper Disposal of Tolazoline Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.

Sources

Comprehensive Safety and Handling Guide for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in handling 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine. As a novel chemical entity, this compound must be treated as a potentially potent and hazardous substance. The following procedures are designed to ensure the highest level of safety through a combination of engineering controls, personal protective equipment, and rigorous operational and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the inherent risks and mitigation strategies.

Hazard Assessment and Risk Mitigation: A Proactive Stance

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, an analysis of structurally similar quinazoline derivatives provides a conservative basis for hazard identification. Related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] Consequently, a prudent approach demands that this compound be handled as a potent pharmaceutical ingredient, necessitating stringent containment and personal protection.[3]

Core Principle: In the absence of comprehensive toxicological data, all new chemical entities should be treated as hazardous.[4] This principle mandates minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.[5][6]

Engineering Controls: The First Line of Defense

Personal protective equipment should be viewed as the final barrier.[7] The primary method for exposure control is the implementation of robust engineering controls designed to contain the chemical at its source.

  • Primary Containment: All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood or a glovebox.[1][3] This is critical to prevent the inhalation of fine dust particles.

  • Ventilation: The laboratory must be equipped with single-pass air handling systems to prevent the recirculation and concentration of airborne contaminants.[3] Air pressure differentials should be maintained to ensure potent compound handling areas are negative to adjacent spaces.[3]

  • Process Isolation: For larger scale operations, the use of enclosed systems such as sealed reactors and product transfer systems is paramount to minimize the potential for aerosol generation.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[8]

Hand Protection

The chemical structure of this compound, which includes halogenated aromatic rings, requires careful glove selection. Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[9][10]

Recommended Practice: Double-gloving is required.

  • Inner Glove: A thin, powder-free nitrile glove.

  • Outer Glove: A thicker, chemical-resistant glove. Given the compound's structure, butyl rubber or Viton™ gloves should be considered for extended handling periods. Nitrile gloves offer protection but may have limited resistance to halogenated organic compounds.[11][12]

Crucial Step: Gloves must be inspected for tears or perforations before each use.[1] Contaminated gloves must be removed and disposed of immediately, and hands should be washed thoroughly after any handling procedure.[1]

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times.[1]

  • Enhanced Protection: When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[2][7]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant, buttoned lab coat is required. For handling significant quantities, a disposable gown made of polyethylene-coated polypropylene or a similar laminate material offers superior protection against permeation.[1][6][8]

  • Respiratory Protection: For procedures with a high potential for aerosolization that cannot be fully contained within a fume hood, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for incidental dust, but for significant aerosol risk, a powered air-purifying respirator (PAPR) with an appropriate chemical cartridge should be used.[7][13] All respirator use requires prior medical evaluation and fit-testing.[4]

PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Gown/Lab Coat d2->d3 d4 4. Respirator (if required) d3->d4 d5 5. Goggles & Face Shield d4->d5 d6 6. Outer Gloves d5->d6 f1 1. Outer Gloves (Dispose) f2 2. Gown/Lab Coat f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Shoe Covers f4->f5 f6 6. Inner Gloves (Dispose) f5->f6

Caption: Sequential workflow for donning and doffing PPE.

Step-by-Step Operational Plan

Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures experimental integrity.

Preparation:

  • Designate Area: Clearly demarcate the potent compound handling area.

  • Pre-clean: Ensure the work surface (fume hood) is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, solvents, and the compound.

  • Prepare Waste: Have a designated, labeled, and sealed waste container ready within the containment area.[1]

Handling the Solid Compound:

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Conduct all weighing operations within the fume hood. Use a dedicated enclosure or a balance shield if possible to minimize air currents affecting the measurement and dispersing powder.

  • Transfers: Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could create dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid slowly to prevent splashing.

Post-Handling:

  • Decontamination: Carefully wipe down all surfaces, the spatula, and any external containers with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.

  • Doff PPE: Follow the doffing sequence meticulously to avoid contaminating yourself or the clean laboratory area.

Emergency Procedures and Spill Management

Preparedness is key to managing unexpected events safely.[4]

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with plenty of water. Remove all contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Cleanup:

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite).

  • Clean: Carefully scoop the contained material into a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids (gloves, wipes, absorbent material) and solutions in a clearly labeled, sealed, and chemically resistant container.[1][14]

  • Segregation: Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.[1]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.

Chemical Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation (In Fume Hood) cluster_collection Collection & Segregation cluster_disposal Final Disposal w1 Contaminated PPE (Gloves, Wipes) c1 Place in Primary Labeled Waste Container w1->c1 w2 Residual Solid Compound w2->c1 w3 Contaminated Solutions w3->c1 c2 Seal Container Securely c1->c2 c3 Store in Designated Satellite Accumulation Area c2->c3 d1 Schedule Pickup with EHS Office c3->d1 d2 Transport to Hazardous Waste Facility d1->d2 d3 Incineration or Approved Treatment d2->d3

Caption: Step-by-step hazardous waste disposal workflow.

References

  • Personal protective equipment for handling Quinazolin-2-ylboronic acid. Benchchem.
  • Potent compound safety in the laboratory. tks.
  • Containment of High-Potency Products in a GMP Environment. BioProcess International.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry.
  • Resistance To Chemicals of Common Glove Materials.
  • Glove Compatibility. CP Lab Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
  • Safety Data Sheet. Angene Chemical.
  • Personal protective equipment in your pharmacy.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Personal protective equipment for preparing toxic drugs. GERPAC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.